Product packaging for Methyl undecanoate(Cat. No.:CAS No. 1731-86-8)

Methyl undecanoate

货号: B167296
CAS 编号: 1731-86-8
分子量: 200.32 g/mol
InChI 键: XPQPWPZFBULGKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl undecanoate is a fatty acid methyl ester of undecanoic acid. It has a role as a metabolite. It is functionally related to an undecanoic acid.
This compound has been reported in Humulus lupulus, Daphne odora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B167296 Methyl undecanoate CAS No. 1731-86-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQPWPZFBULGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061922
Record name Methyl undecanoate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1731-86-8
Record name Methyl undecanoate
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Record name Methyl undecanoate
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Record name Undecanoic acid, methyl ester
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Record name Methyl undecanoate
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Record name Methyl undecanoate
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Record name METHYL UNDECANOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Undecanoate from Undecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl undecanoate from undecanoic acid, focusing on the widely utilized Fischer esterification method. It includes detailed experimental protocols, quantitative data, and characterization information to support research and development activities.

Introduction

This compound, the methyl ester of undecanoic acid, is a valuable chemical intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals. Its production from renewable resources like undecanoic acid is of significant interest. The most common and direct method for this transformation is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This document outlines the core principles and practical execution of this synthesis.

Reaction Principle: Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. In this process, undecanoic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess methanol serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The reaction can achieve high yields, often exceeding 90-95%, under optimized conditions.[2][3][4][5]

The overall reaction is as follows:

Undecanoic Acid + Methanol ⇌ this compound + Water

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Undecanoic Acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
Sulfuric AcidConcentrated (95-98%)VWR
Sodium BicarbonateSaturated Aqueous Solution---
Anhydrous Sodium SulfateGranular---
Diethyl EtherACS Grade---
Round-bottom flask------
Reflux condenser------
Heating mantle------
Separatory funnel------
Magnetic stirrer and stir bar------
Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid and an excess of anhydrous methanol. A typical molar ratio of methanol to undecanoic acid is 10:1 to ensure a high conversion rate.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 1-2% of the mass of the carboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approximately 65°C).[1] Maintain the reflux with continuous stirring for a period of 2 to 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol [6]
Appearance Colorless liquid
Boiling Point 247-248 °C
Density 0.872 g/mL at 25 °C
Refractive Index n20/D 1.429
Purity (Typical) ≥98%[7]
Expected Yield >90%
Spectroscopic Data for Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~2.30t2H-CH₂-C=O
~1.62p2H-CH₂-CH₂-C=O
~1.27m14H-(CH₂)₇-
~0.88t3H-CH₃
Chemical Shift (δ) ppmAssignment
~174.4C=O
~51.4-OCH₃
~34.1-CH₂-C=O
~31.9-(CH₂)n-
~29.5-(CH₂)n-
~29.3-(CH₂)n-
~29.2-(CH₂)n-
~25.0-CH₂-CH₂-C=O
~22.7-CH₂-CH₃
~14.1-CH₃
Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1465MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)

Mandatory Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification cluster_overall Overall Reaction undecanoic_acid Undecanoic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl undecanoic_acid->protonated_carbonyl + H⁺ methanol Methanol (CH₃OH) h_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O methyl_undecanoate This compound (R-COOCH₃) protonated_ester->methyl_undecanoate - H⁺ water Water (H₂O) start Undecanoic Acid + Methanol end This compound + Water start->end H₂SO₄, Reflux

Caption: Fischer Esterification of Undecanoic Acid.

Experimental Workflow

Experimental_Workflow A 1. Mix Undecanoic Acid, Methanol, and H₂SO₄ B 2. Reflux (65°C, 2-6h) A->B C 3. Cool to Room Temperature B->C D 4. Remove Excess Methanol (Rotary Evaporation) C->D E 5. Dissolve in Diethyl Ether D->E F 6. Wash with H₂O, NaHCO₃ (aq), and Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter G->H I 9. Remove Diethyl Ether (Rotary Evaporation) H->I J 10. Characterize Product (NMR, IR) I->J

Caption: Synthesis and Workup of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude Crude Product (this compound, H₂SO₄, H₂O) Wash_NaHCO3 Wash with NaHCO₃ Crude->Wash_NaHCO3 Neutralizes Acid Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Removes Aqueous Impurities Dry_Na2SO4 Dry with Na₂SO₄ Wash_Brine->Dry_Na2SO4 Removes Water Pure Pure this compound Dry_Na2SO4->Pure

Caption: Purification logic for this compound.

Conclusion

The synthesis of this compound from undecanoic acid via Fischer esterification is a robust and high-yielding method suitable for laboratory and potential scale-up applications. By carefully controlling reaction conditions, particularly the use of excess methanol and appropriate work-up procedures, a high-purity product can be readily obtained. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compound.

References

The Natural Occurrence and Analysis of Methyl Undecanoate in Botanical Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecanoate, a fatty acid methyl ester (FAME), is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence in essential oils and plant extracts has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, methodologies for its extraction and quantification, and a summary of the current state of knowledge.

Natural Occurrence of this compound in Plants

This compound has been identified as a natural product in a number of plant species. While its presence is often as a minor component of the plant's volatile profile, it can play a significant role in the overall aroma. Documented and potential plant sources include:

  • Humulus lupulus (Hops): The essential oil of hops is rich in a wide variety of esters that contribute to the aroma of beer. While specific quantification of this compound across different hop cultivars is not extensively documented, the presence of various methyl esters suggests its potential occurrence.

  • Urena lobata (Caesarweed or Congo Jute): GC-MS analysis of extracts from Urena lobata has revealed the presence of several fatty acid methyl esters.[2][3] Although not always the most abundant, methyl esters are consistently identified components in the chemical profile of this plant.

Other sources mention its general occurrence in various fruits and flowers, where it contributes to their aromatic profiles.

Quantitative Data on this compound in Plants

Obtaining precise quantitative data for this compound in plant tissues can be challenging due to its volatility and often low concentrations. The following table summarizes hypothetical, yet representative, quantitative data for this compound in the aforementioned plants to illustrate the typical concentrations that might be expected. These values are for illustrative purposes and would need to be confirmed by specific experimental analysis.

Plant SpeciesPlant PartConcentration Range (µg/g of dry weight)Analytical MethodReference
Daphne odoraFlowers0.5 - 5.0HS-SPME-GC-MSHypothetical
Humulus lupulusCones0.1 - 2.5SFE-GC-MSHypothetical
Urena lobataLeaves1.0 - 10.0Solvent Extraction-GC-MSHypothetical

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust analytical methodologies. The following sections detail established protocols for extraction and analysis.

Extraction of Volatile Compounds

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: Fresh plant material (e.g., 1-5 g of flowers or leaves) is placed in a sealed headspace vial.

  • Extraction: An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace above the sample.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow for the volatilization of compounds and their adsorption onto the fiber.

  • Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

4.1.2. Solvent Extraction

This classic method is suitable for a broader range of compounds, including less volatile ones.

  • Sample Preparation: Dried and ground plant material (e.g., 10 g) is used.

  • Extraction: The sample is extracted with a suitable organic solvent (e.g., hexane, pentane, or dichloromethane) using methods such as Soxhlet extraction or ultrasonication for a defined period (e.g., 4-6 hours).

  • Concentration: The resulting extract is filtered and concentrated under a gentle stream of nitrogen or using a rotary evaporator to a final volume (e.g., 1 mL).

Derivatization of Undecanoic Acid

In cases where this compound is not directly detected, its precursor, undecanoic acid, can be extracted and then converted to its methyl ester for analysis.

  • Extraction of Fatty Acids: A lipid extraction is performed on the plant material using a chloroform:methanol mixture.

  • Esterification: The extracted fatty acids are esterified to form FAMEs. A common method involves reaction with a reagent such as boron trifluoride-methanol (BF3-methanol) or trimethylsilyldiazomethane.[4][5][6]

    • BF3-Methanol Protocol: The lipid extract is heated with 14% BF3-methanol at 60-100°C for 5-10 minutes. After cooling, the FAMEs are extracted with hexane.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injector: Split/splitless injector, with the temperature set at, for example, 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 280°C at a rate of 5°C/minute.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 500.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard (e.g., methyl decanoate) is often used to improve accuracy and precision.

Signaling Pathways and Experimental Workflows

The biosynthesis of fatty acids and their subsequent esterification in plants involve complex enzymatic pathways. While a specific signaling pathway leading to this compound is not extensively detailed in the literature, a general workflow for its analysis can be visualized.

experimental_workflow plant_material Plant Material (e.g., Flowers, Leaves) extraction Extraction plant_material->extraction Sample Preparation hs_spme Headspace SPME extraction->hs_spme Volatiles solvent_extraction Solvent Extraction extraction->solvent_extraction Volatiles & Semi-volatiles gcms_analysis GC-MS Analysis hs_spme->gcms_analysis derivatization Derivatization (Esterification) solvent_extraction->derivatization Fatty Acid Fraction solvent_extraction->gcms_analysis derivatization->gcms_analysis data_processing Data Processing (Identification & Quantification) gcms_analysis->data_processing results Results data_processing->results

Caption: Experimental workflow for the analysis of this compound in plants.

Conclusion

This compound is a naturally occurring ester found in several plant species, contributing to their aromatic profile. Its analysis requires sensitive and specific techniques such as HS-SPME or solvent extraction followed by GC-MS. For instances where the compound is present as its precursor acid, a derivatization step is necessary. The protocols and information provided in this guide offer a comprehensive framework for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to investigate the presence and potential applications of this compound from botanical sources. Further research is warranted to fully elucidate the biosynthetic pathways of this compound in plants and to explore its biological activities.

References

An In-depth Technical Guide to the Biological Activity of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl undecanoate, a fatty acid methyl ester, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial, antifungal, insecticidal, anti-inflammatory, and cytotoxic properties. Due to the limited availability of direct quantitative data for this compound, this guide incorporates findings from closely related compounds, such as other fatty acid methyl esters and undecanoic acid, to present a broader perspective on its potential therapeutic applications. Detailed experimental protocols for key biological assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

This compound (CH₃(CH₂)₉COOCH₃) is the methyl ester of undecanoic acid. It is a naturally occurring compound found in some plants and insects and can also be synthesized.[1] Fatty acid methyl esters (FAMEs) as a class have demonstrated a wide range of biological activities, and this compound is being explored for its potential applications in various fields, including pharmaceuticals and agriculture. This guide aims to consolidate the existing scientific information on the biological activities of this compound and its analogs, providing a valuable resource for researchers and professionals in drug development.

Antimicrobial and Antifungal Activity

While specific data for this compound is limited, several studies have reported the antimicrobial and antifungal properties of related fatty acid esters and undecanoic acid.

Quantitative Data

Data presented below is for related compounds and should be considered indicative of the potential activity of this compound.

CompoundOrganismAssayResultReference
Undecanoic acidCandida albicansBiofilm Inhibition>75% inhibition at 2 µg/mL[2]
Undecylenic acidCandida albicansMIC90< 0.0125%[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of this compound dilutions Serial Dilutions in 96-well Plate stock->dilutions Dilute inoculate Inoculate Plate dilutions->inoculate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->inoculate Add to wells incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Read Results (Visual or OD600) incubate->read mic Determine MIC read->mic

Experimental workflow for MIC determination.

Insecticidal Activity

Quantitative Data

Data for a mixture containing medium-chain fatty acids.

CompoundOrganismAssayResult (LC50)Reference
C8910 + siliconeAedes aegyptiBottle Bioassay160.3 µ g/bottle [2]
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

Objective: To determine the lethal concentration (LC50) of a compound required to kill 50% of a mosquito larval population.

Materials:

  • Late third or early fourth instar larvae of Aedes aegypti

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol)

  • Dechlorinated water

  • Beakers or cups (250 mL)

  • Pipettes

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound.

    • Prepare a series of dilutions of the stock solution in dechlorinated water to achieve the desired test concentrations.

  • Bioassay:

    • Place 20-25 larvae in each beaker containing 100 mL of the test solution.

    • Prepare at least four replicates for each concentration.

    • Include a control group with the solvent only and a negative control with just dechlorinated water.

  • Incubation:

    • Maintain the beakers at a constant temperature (e.g., 25-27°C) and photoperiod (e.g., 12:12 light:dark).

  • Mortality Assessment:

    • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 value using probit analysis.

Anti-inflammatory Activity

Some fatty acid methyl esters have been suggested to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[4]

Potential Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Degradation Proteasomal Degradation IkB_p->Degradation DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Simplified NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

Objective: To assess the effect of a compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase gene under the control of an NF-κB response element)

  • Test compound (e.g., this compound)

  • Inducing agent (e.g., TNF-α or LPS)

  • Cell culture reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Induction:

    • Stimulate the cells with the inducing agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Calculate the percentage inhibition of NF-κB activity by the test compound.

Cytotoxic and Apoptotic Activity

The cytotoxic potential of this compound against cancer cells is an area of interest. While direct IC50 values are not widely reported, related compounds have shown activity.

Quantitative Data

No direct IC50 values for this compound were found in the performed searches. The following table is a placeholder for future data.

Cell LineIC50 (µM)Reference
---
Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., this compound)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Potential Mechanism of Action: Apoptosis

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Binds Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase37 Caspase-3, -7 Caspase8->Caspase37 Activates CellularStress Cellular Stress Mitochondrion Mitochondrion CellularStress->Mitochondrion Induces CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

References

Spectroscopic Analysis of Methyl Undecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl undecanoate, a fatty acid methyl ester with applications in various research and industrial fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.67Singlet3H-OCH₃
2.30Triplet2H-CH₂-C=O
1.62Quintet2H-CH₂-CH₂-C=O
1.28Multiplet14H-(CH₂)₇-
0.88Triplet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
174.3C=O
51.4-OCH₃
34.1-CH₂-C=O
31.9-(CH₂)n-
29.6-(CH₂)n-
29.4-(CH₂)n-
29.3-(CH₂)n-
29.2-(CH₂)n-
24.9-CH₂-CH₂-C=O
22.7-CH₂-CH₃
14.1-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2925C-H (alkane)Stretching
~2855C-H (alkane)Stretching
~1743C=O (ester)Stretching
~1465C-H (alkane)Bending (scissoring)
~1435C-H (in -OCH₃)Bending (asymmetric)
~1360C-H (alkane)Bending (wagging)
~1170C-O (ester)Stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
200~5[M]⁺ (Molecular Ion)
169~15[M - OCH₃]⁺
157~5[M - C₃H₇]⁺
143~10[M - C₄H₇O]⁺ (McLafferty + 14)
129~8[M - C₅H₉O]⁺
101~12[C₆H₁₃O]⁺
87~70[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
74100[CH₃OC(OH)₂]⁺ (Base Peak)
55~30[C₄H₇]⁺
43~40[C₃H₇]⁺
41~45[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

  • A background spectrum of the clean salt plates is recorded.

  • The sample is placed in the spectrometer's sample compartment.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition:

  • A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities.

  • The separated this compound enters the ion source of the mass spectrometer.

  • In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) NMR Thin Film (IR) Thin Film (IR) Sample->Thin Film (IR) IR Injection (MS) Injection (MS) Sample->Injection (MS) MS NMR Spectrometer NMR Spectrometer Dissolution (NMR)->NMR Spectrometer IR Spectrometer IR Spectrometer Thin Film (IR)->IR Spectrometer Mass Spectrometer Mass Spectrometer Injection (MS)->Mass Spectrometer FID (NMR) FID (NMR) NMR Spectrometer->FID (NMR) Interferogram (IR) Interferogram (IR) IR Spectrometer->Interferogram (IR) Ion Detection (MS) Ion Detection (MS) Mass Spectrometer->Ion Detection (MS) Data Processing Data Processing FID (NMR)->Data Processing Interferogram (IR)->Data Processing Ion Detection (MS)->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass_Spectrometry_Fragmentation This compound (M⁺, m/z 200) This compound (M⁺, m/z 200) Loss of -OCH₃ Loss of -OCH₃ This compound (M⁺, m/z 200)->Loss of -OCH₃ McLafferty Rearrangement McLafferty Rearrangement This compound (M⁺, m/z 200)->McLafferty Rearrangement Alpha-Cleavage Alpha-Cleavage This compound (M⁺, m/z 200)->Alpha-Cleavage m/z 169 m/z 169 Loss of -OCH₃->m/z 169 m/z 87 m/z 87 McLafferty Rearrangement->m/z 87 m/z 74 (Base Peak) m/z 74 (Base Peak) McLafferty Rearrangement->m/z 74 (Base Peak) Other Fragments Other Fragments Alpha-Cleavage->Other Fragments

Caption: Key fragmentation pathways of this compound in mass spectrometry.

An In-depth Technical Guide to the Safe Handling of Methyl Undecanoate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for methyl undecanoate in a laboratory setting. The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Chemical and Physical Properties

This compound is a fatty acid methyl ester with applications in the fragrance, cosmetic, and chemical synthesis industries.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C12H24O2[2][3][4][5]
Molecular Weight 200.32 g/mol [2][3][6][7]
CAS Number 1731-86-8[2][3][4][5][8]
Appearance Colorless to light yellow liquid[9]
Odor Characteristic, fatty, waxy, fruity[9][10]
Melting Point -10 °C[4][5]
Boiling Point 246 - 249 °C[4][5][9]
Density 0.872 g/mL at 25 °C[4][6]
Flash Point 109 °C (228.2 °F) - closed cup[6][9]
Solubility Soluble in ethanol and ether. Insoluble in water.[4]
Refractive Index n20/D 1.429[4][5][6]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye damage.

GHS Classification:

  • Serious Eye Damage/Eye Irritation: Category 1[3][9]

  • Skin Corrosion/Irritation: Category 2[9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[9]

Hazard Statements:

  • H318: Causes serious eye damage.[2][3][6][8]

  • H315: Causes skin irritation.[11]

  • May cause respiratory irritation.[9]

Signal Word: Danger[2][3][6][9]

Hazard Pictograms:

PictogramDescription
GHS05Corrosion

Section 3: Experimental Protocols and Standard Operating Procedures

The following protocols are designed to minimize risk during common laboratory procedures involving this compound.

General Handling and Storage Protocol

This workflow outlines the essential steps for the safe handling and storage of this compound.

start Start: Receiving this compound store Store in a tightly sealed container in a cool, dry, well-ventilated area. start->store ppe Wear appropriate PPE: - Safety goggles or face shield - Chemical-resistant gloves (e.g., Nitrile) - Lab coat store->ppe handling Handle in a well-ventilated area, preferably under a chemical fume hood. ppe->handling dispense Dispense carefully, avoiding splashes and aerosol generation. handling->dispense cleanup Clean up spills promptly using absorbent material. dispense->cleanup waste Dispose of waste in a designated, labeled hazardous waste container. cleanup->waste end End of Procedure waste->end

Caption: General workflow for handling and storing this compound.

Accidental Spill Response Protocol

In the event of a spill, follow this structured response protocol to ensure safety and proper cleanup.

spill Spill Detected evacuate Evacuate immediate area if necessary. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Don appropriate PPE, including respiratory protection if vapors are present. ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect absorbed material into a sealed container for disposal. contain->collect decontaminate Decontaminate the spill area with soap and water. collect->decontaminate dispose Dispose of waste according to institutional and local regulations. decontaminate->dispose exposure Exposure Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion eye_action Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. eye->eye_action skin_action Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists. skin->skin_action inhalation_action Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action

References

Commercial Suppliers and Technical Guide for High-Purity Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity methyl undecanoate, a fatty acid methyl ester with increasing relevance in various scientific domains. This document outlines commercial suppliers, technical specifications, relevant experimental protocols, and the biological context of medium-chain fatty acids, including this compound.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. The purity of the compound is a critical parameter for scientific applications, and it is typically assessed by gas chromatography (GC). The following table summarizes the offerings from prominent commercial suppliers.

SupplierStated PurityAnalytical MethodCAS Number
Sigma-Aldrich ≥98.0% (GC)[1], ≥99.0% (GC) (analytical standard)[2], Certified Reference Material (TraceCERT®)[3]GC[1][2]1731-86-8[1][2][3]
Larodan >99%[4][5]Not specified1731-86-8[4][5]
Cayman Chemical ≥98%[6]Not specified1731-86-8[6]
Chem-Impex ≥98% (GC)[7]GC[7]1731-86-8[7]
Restek Standard, Neat[8][9]Not specified1731-86-8[8][9]
TargetMol 99.87%[10][11]Not specified1731-86-8[10][11]
Santa Cruz Biotechnology ≥98%[12]Not specified1731-86-8[12]

Physicochemical Properties

This compound is the methyl ester of undecanoic acid, a saturated fatty acid with eleven carbon atoms.

PropertyValue
Chemical Formula C₁₂H₂₄O₂[4][13]
Molecular Weight 200.32 g/mol [1][4]
CAS Number 1731-86-8[1][4]
Appearance Colorless to pale yellow liquid[11]
Density ~0.872 g/mL at 25 °C[1][3]
Refractive Index ~1.429 at 20 °C[1][3]
Boiling Point 246-248 °C[13]
Melting Point -10 °C

Experimental Protocols

Analysis of this compound Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general framework for the determination of this compound purity. Instrument conditions may need to be optimized for specific equipment and columns.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity hexane or other suitable solvent

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-225, Omegawax)[14]

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).

  • GC-FID Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C[14]

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 120 °C, hold for 2 minutes, ramp to 240 °C at a rate of 5 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[7]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: Inject the prepared sample into the GC.

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Synthesis of Testosterone Undecanoate (Illustrative Esterification)

This protocol is adapted from patent literature and illustrates a common esterification reaction to produce a fatty acid ester, in this case, testosterone undecanoate. This provides a conceptual workflow for the synthesis of similar esters.

Objective: To synthesize testosterone undecanoate from testosterone and undecanoyl chloride.

Materials:

  • Testosterone

  • Undecanoyl chloride

  • Pyridine

  • Acetone

  • Water

  • Nitrogen gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Under a nitrogen atmosphere, dissolve 5 g of testosterone in 25 mL of acetone.

  • Add 1.7 mL of pyridine (base) to the solution and mix thoroughly.

  • Cool the mixture to 0-10 °C.

  • Slowly add 4.6 mL of undecanoyl chloride to the cooled solution.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, add 10 mL of water to the reaction mixture to precipitate the product.

  • Stir the mixture at 0-10 °C for 1 hour.

  • Filter the precipitate and wash the solid product with an aqueous acetone solution.

  • Dry the purified testosterone undecanoate under vacuum at room temperature.[15]

Biological Context and Signaling

This compound is a medium-chain fatty acid (MCFA) methyl ester. While specific signaling pathways for this compound are not extensively documented, it is understood to participate in the general metabolism and signaling of MCFAs.[16][17]

MCFAs are readily absorbed and transported to the liver where they undergo mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[18][19] Unlike long-chain fatty acids, MCFAs can cross the mitochondrial membrane without the need for the carnitine shuttle, leading to their rapid metabolism.[16]

Fatty acids and their derivatives can act as signaling molecules, modulating various cellular processes.[3][4][6][20] They can influence gene expression by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[13]

Medium-Chain Fatty Acid Metabolism and Signaling Overview

MCFAMetabolism Dietary_MCFA Dietary Medium-Chain Fatty Acids (e.g., this compound) Intestinal_Absorption Intestinal Absorption Dietary_MCFA->Intestinal_Absorption Portal_Vein Portal Vein to Liver Intestinal_Absorption->Portal_Vein Mitochondria Mitochondria Portal_Vein->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Cellular_Signaling Cellular Signaling (e.g., PPAR activation) Mitochondria->Cellular_Signaling Metabolites as Signaling Molecules Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (Energy Production) Acetyl_CoA->Citric_Acid_Cycle

Caption: Overview of Medium-Chain Fatty Acid Metabolism and Signaling.

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction Transesterification Transesterification to FAMEs (e.g., with Methanolic HCl) Extraction->Transesterification FAME_Mixture Fatty Acid Methyl Ester (FAME) Mixture Transesterification->FAME_Mixture GC_Analysis Gas Chromatography (GC) Analysis FAME_Mixture->GC_Analysis Data_Processing Data Acquisition and Peak Integration GC_Analysis->Data_Processing Quantification Identification and Quantification (using standards like this compound) Data_Processing->Quantification

Caption: General Experimental Workflow for Fatty Acid Methyl Ester (FAME) Analysis.

References

The Role of Methyl Undecanoate in Fatty Acid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecanoate, the methyl ester of the 11-carbon odd-chain saturated fatty acid undecanoic acid, serves as a critical tool in the nuanced field of fatty acid metabolism research. While not as biologically abundant as its even-chain counterparts, its unique properties make it invaluable for precise quantitative analysis of fatty acid profiles in various biological matrices.[1][2] This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism studies, with a focus on its application as an internal standard, detailed experimental protocols, and its metabolic context.

Core Application: An Internal Standard for Quantitative Analysis

The primary and most significant role of this compound in fatty acid metabolism studies is its use as an internal standard for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.[1] Its utility stems from the fact that odd-chain fatty acids are typically present in very low concentrations in most mammalian tissues, thus minimizing the risk of interference with the endogenous even-chain fatty acids being quantified.[1]

By adding a known quantity of this compound to a biological sample prior to lipid extraction and analysis, researchers can accurately determine the concentrations of other fatty acids in the sample. The internal standard accounts for sample loss during extraction, derivatization, and injection, thereby ensuring the precision and accuracy of the quantitative results.[3]

Quantitative Data Presentation

The following table summarizes typical concentrations of various fatty acids in human plasma, as determined by GC-MS using an odd-chain fatty acid internal standard. This data is illustrative and can vary based on diet, physiological state, and disease.

Fatty AcidCommon AbbreviationTypical Concentration Range in Human Plasma (µmol/L)
Myristic AcidC14:020 - 100
Palmitic AcidC16:0500 - 2000
Palmitoleic AcidC16:1n720 - 200
Stearic AcidC18:0200 - 800
Oleic AcidC18:1n9500 - 3000
Linoleic AcidC18:2n61000 - 4000
Alpha-Linolenic AcidC18:3n35 - 50
Arachidonic AcidC20:4n6200 - 1000
Eicosapentaenoic AcidC20:5n310 - 100
Docosahexaenoic AcidC22:6n320 - 200

Data compiled from representative lipidomic studies.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids in Human Plasma Using this compound as an Internal Standard

This protocol outlines the key steps for the analysis of total fatty acid profiles in human plasma.

1. Sample Preparation and Lipid Extraction:

  • Materials: Human plasma, this compound internal standard solution (in methanol), Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard (e.g., 10 µg).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Materials: Boron trifluoride-methanol solution (14% BF3 in methanol), Hexane, Saturated NaCl solution.

  • Procedure:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.

    • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

    • Carefully collect the upper hexane layer, which now contains the FAMEs, and transfer to a GC vial for analysis.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC Parameters:

    • Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, DB-23).[4]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 140°C, hold for 2 minutes, then ramp to 240°C at 4°C/minute, and hold for 5 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Typical MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification if higher sensitivity is required.

4. Data Analysis:

  • Identify the FAMEs in the sample by comparing their retention times and mass spectra to a known FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

  • Integrate the peak areas of the identified FAMEs and the this compound internal standard.

  • Calculate the concentration of each fatty acid using the following formula:

    Concentration of FA = (Peak Area of FA / Peak Area of IS) * (Amount of IS / Sample Volume) * (Response Factor)

    (Note: The response factor is often assumed to be 1 for structurally similar FAMEs when using a mass spectrometer, but should be determined empirically for the highest accuracy).

Mandatory Visualizations

Experimental Workflow for Fatty Acid Profiling

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction transesterification Transesterification to FAMEs (e.g., with BF3-Methanol) extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_processing Data Processing and Quantification gcms->data_processing end Fatty Acid Profile data_processing->end

Caption: Workflow for quantitative fatty acid analysis using an internal standard.

Logical Relationship in Quantitative Analysis

G cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation known_is Known Amount of This compound (IS) gcms GC-MS Analysis known_is->gcms quantification Quantification of Analyte FA known_is->quantification sample Biological Sample with Unknown Fatty Acid Amounts sample->gcms peak_area_is Peak Area of IS gcms->peak_area_is peak_area_fa Peak Area of Analyte FA gcms->peak_area_fa peak_area_is->quantification peak_area_fa->quantification

Caption: Logic of quantification using an internal standard.

The Metabolic Context of this compound

While primarily an analytical tool, understanding the metabolic fate of the parent compound, undecanoic acid, provides context for its biological relevance. As an odd-chain fatty acid, undecanoic acid undergoes β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[6]

Signaling Pathway of Odd-Chain Fatty Acid Catabolism

G cluster_activation Cytosol: Activation cluster_transport Mitochondrial Transport cluster_beta_oxidation Mitochondrial Matrix: β-Oxidation cluster_fate Metabolic Fates undecanoic_acid Undecanoic Acid (C11) acyl_coa_synthetase Acyl-CoA Synthetase undecanoic_acid->acyl_coa_synthetase undecanoyl_coa Undecanoyl-CoA acyl_coa_synthetase->undecanoyl_coa cpt1 CPT1 undecanoyl_coa->cpt1 undecanoyl_carnitine Undecanoyl-carnitine cpt1->undecanoyl_carnitine cact CACT undecanoyl_carnitine->cact cpt2 CPT2 cact->cpt2 undecanoyl_coa_mito Undecanoyl-CoA (Matrix) cpt2->undecanoyl_coa_mito beta_oxidation β-Oxidation Cycles (4 cycles) undecanoyl_coa_mito->beta_oxidation acetyl_coa 4x Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa 1x Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle gluconeogenesis Gluconeogenesis (via Succinyl-CoA) propionyl_coa->gluconeogenesis

References

Methodological & Application

Application Notes and Protocol for the Gas Chromatographic Analysis of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl undecanoate (CAS No. 1731-86-8) is a fatty acid methyl ester (FAME) that serves as an important biomarker and is frequently utilized as an internal standard in the gas chromatographic (GC) analysis of other FAMEs due to its infrequent natural occurrence in most biological and industrial samples. Accurate and precise quantification of this compound is crucial in various research and quality control applications, including biodiesel analysis, food science, and metabolic research.

This document provides a comprehensive protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle of the Method

The quantitative analysis of this compound is performed by gas chromatography, a technique that separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the eluted compounds are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the carbon-containing analyte. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. For samples where this compound is not the internal standard, a different appropriate internal standard should be chosen.

Experimental Protocols

Reagents and Materials
  • This compound standard: (≥99.0% purity, analytical standard)

  • Internal Standard (IS): Methyl nonadecanoate (C19:0) or other suitable FAME not present in the sample.

  • Solvent: Heptane or hexane (HPLC grade or equivalent)

  • Derivatization Reagents (if starting from undecanoic acid):

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

    • OR

    • 2M Potassium hydroxide in methanol (methanolic KOH)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Pipettes and Syringes: Calibrated micropipettes and GC syringes

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required.

  • Gas Chromatograph (GC): Agilent 8890 GC, PerkinElmer GC 2400 System, or equivalent.[1]

  • Column: A polar capillary column is recommended for FAME analysis.

    • Recommended Column: Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or a similar wax-type column (e.g., Carbowax, DB-WAX).[2]

  • Autosampler: Agilent 7693A or equivalent.

  • Data Acquisition System: Chromatography data software (e.g., ChemStation, SimplicityChrom).[3]

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (10 mg/mL): Accurately weigh approximately 100 mg of pure this compound and dissolve it in 10 mL of heptane in a volumetric flask.

  • Internal Standard Stock Solution (5 mg/mL): Accurately weigh approximately 50 mg of methyl nonadecanoate and dissolve it in 10 mL of heptane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with heptane to achieve the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 100 µg/mL).

Sample Preparation (Derivatization from Undecanoic Acid)

For samples containing undecanoic acid that needs to be converted to its methyl ester for analysis, the following derivatization procedure can be used.[3][4]

  • Accurately weigh the sample containing undecanoic acid into a screw-cap test tube.

  • Add 2 mL of BF3-methanol solution.

  • Cap the tube tightly and heat at 60-70°C for 10-20 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial for GC analysis.

Gas Chromatography Conditions

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column in use.

ParameterRecommended Setting
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 200°CRamp 2: 5°C/min to 240°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (Helium) 30 mL/min

Data Presentation and Analysis

Identification

The identification of this compound is based on the retention time matching that of the pure standard analyzed under the same chromatographic conditions.

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the sample is then determined from this calibration curve.

Representative Quantitative Data

The following tables provide an example of a calibration curve and system suitability data for the analysis of this compound.

Table 1: Example Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
1015,000150,0000.10
5076,000152,0000.50
100155,000151,0001.03
250380,000149,0002.55
500760,000153,0004.97
Linearity (R²) \multicolumn{3}{c}{0.9995 }

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20,00055,000
Resolution (from nearest peak) > 1.5> 2.0
Repeatability (%RSD of peak area, n=6) ≤ 2.0%1.2%

Visualizations

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Standard Prepare this compound and Internal Standard Stocks Dilution Create Calibration Curve Standard Dilutions Standard->Dilution Injection Inject Sample/Standard into GC Dilution->Injection SamplePrep Sample Derivatization (if necessary) SamplePrep->Injection Separation Chromatographic Separation in Capillary Column Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Integration Peak Integration and Identification Detection->Integration Calibration Generate Calibration Curve (Area Ratio vs. Concentration) Integration->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for the GC-FID analysis of this compound.

Logical Relationship for Quantification

Quantification_Logic cluster_input Inputs cluster_processing Processing cluster_output Output PeakArea_Analyte Peak Area of This compound CalculateRatio Calculate Area Ratio (Analyte / IS) PeakArea_Analyte->CalculateRatio PeakArea_IS Peak Area of Internal Standard PeakArea_IS->CalculateRatio CalibrationCurve Calibration Curve (Area Ratio vs. Conc.) Concentration Concentration of This compound CalibrationCurve->Concentration CalculateRatio->Concentration Interpolate from

Caption: Logical steps for quantifying this compound.

References

Application Note: Utilizing Methyl Undecanoate as an Internal Standard for Accurate FAME Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a fundamental technique in various fields, including food science, biofuel development, and clinical research. Accurate quantification relies on the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. Methyl undecanoate (C11:0), the methyl ester of undecanoic acid, serves as an excellent internal standard for FAME analysis due to its infrequent natural occurrence in most biological and commercial samples, and its elution time which typically does not interfere with common fatty acids. This application note provides a detailed protocol for the use of this compound as an internal standard in the analysis of FAMEs by GC with Flame Ionization Detection (GC-FID).

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. By comparing the detector response of the analytes to that of the internal standard, variations introduced during sample handling, derivatization, and injection can be compensated for, leading to more accurate and precise quantification. This compound is particularly suitable as it is an odd-chain fatty acid methyl ester, which is uncommon in many plant and animal lipids.

Data Presentation

The performance of FAME analysis using an internal standard with GC-FID is characterized by excellent linearity, precision, and low detection limits. The following table summarizes typical quantitative data for this method.

ParameterTypical ValueDescription
Linearity (R²) > 0.999Indicates a strong correlation between concentration and detector response across a defined range.
Concentration Range 0.2 - 50 µg/mLThe range over which the method demonstrates linearity.
Repeatability (RSD%) < 2%The relative standard deviation of multiple injections of the same sample, indicating high precision.[1]
Limit of Detection (LOD) ≤ 0.34 µg/mLThe lowest concentration of an analyte that can be reliably detected.[1]
Limit of Quantitation (LOQ) ≤ 1.0 µg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.[1]

Note: The values presented are typical for FAME analysis by GC-FID and are based on published performance data for similar methods.[1]

Experimental Protocols

This section details the methodology for preparing and analyzing samples for FAME content using this compound as an internal standard. This protocol is adapted from established methods such as AOAC 996.06.[2][3][4]

Materials and Reagents
  • This compound (C11:0) analytical standard, ≥99.0% purity

  • Fatty Acid Methyl Ester (FAME) standards mix (for calibration)

  • Hexane (GC grade)

  • Toluene (analytical grade)

  • Methanol (anhydrous)

  • Chloroform (analytical grade)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Boron trifluoride (BF₃) in methanol (14%) or 3M Methanolic HCl

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Sample vials, screw caps with PTFE-lined septa

  • Pipettes and general laboratory glassware

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane. This creates a stock solution of approximately 1 mg/mL.

  • Store the stock solution at 2-8°C.

Sample Preparation and Derivatization (Transesterification)

The following is a general procedure for the transesterification of lipids to FAMEs. The exact sample weight may need to be adjusted based on the expected lipid content.

  • Lipid Extraction (for solid samples):

    • Homogenize the sample.

    • Perform a lipid extraction using a suitable method, such as the Folch method (chloroform:methanol 2:1 v/v).

  • Transesterification:

    • Accurately weigh approximately 25 mg of the extracted lipid or oil sample into a screw-cap test tube.

    • Add a precise volume of the this compound internal standard stock solution (e.g., 1 mL of a 1 mg/mL solution). The amount should be chosen to produce a peak height that is within the range of the analyte peaks.[5]

    • Base-catalyzed transesterification: Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 60-70°C for 10-20 minutes with occasional vortexing. This method is rapid but may not be suitable for samples with high free fatty acid content.

    • Acid-catalyzed transesterification (alternative): Add 2 mL of 14% BF₃ in methanol or 3M methanolic HCl.[6] Cap the tube tightly and heat at 60-70°C for 30-60 minutes.[5]

    • After heating, allow the tube to cool to room temperature.

    • Add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final FAME solution to an autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Conditions
ParameterSetting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Highly polar capillary column (e.g., CP-Sil 88 for FAME, SP-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized)
Oven Temperature Program Initial: 100°C, hold for 4 minRamp: 3°C/min to 240°CHold: 240°C for 15 min
Detector Temperature 280°C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Note: These conditions are a starting point and may require optimization for specific applications and instruments.

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of the FAME mix and a constant concentration of the this compound internal standard.

  • Inject the calibration standards and the prepared samples into the GC.

  • Identify the peaks based on their retention times compared to the standards.

  • For each analyte in the calibration standards, calculate the response factor (RF) relative to the internal standard using the following equation:

    RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the average RF for each analyte across the calibration range.

  • For the samples, calculate the concentration of each FAME using its average RF and the following equation:

    Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RFanalyte)

Workflow and Pathway Diagrams

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample (e.g., Oil, Biomass) Add_IS Add this compound (IS) Sample->Add_IS Transesterification Transesterification (Base or Acid Catalyzed) Add_IS->Transesterification Extraction Hexane Extraction of FAMEs Transesterification->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Final_Sample FAMEs in Hexane for GC Drying->Final_Sample GC_Injection GC Injection Final_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Results Final FAME Concentrations Quantification->Results

Caption: Experimental workflow for FAME analysis using this compound as an internal standard.

Logical_Relationship cluster_quant Quantitative Accuracy Accuracy Accurate Quantification IS Internal Standard (this compound) Correction Correction for Variability IS->Correction Correction->Accuracy Prep_Var Sample Prep Variation Prep_Var->Correction Inject_Var Injection Volume Variation Inject_Var->Correction Instrument_Drift Instrument Drift Instrument_Drift->Correction

Caption: Role of the internal standard in ensuring accurate FAME quantification.

References

Application Notes and Protocols for Derivatization of Fatty Acids to Methyl Undecanoate for Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific disciplines, including lipidomics, food science, and pharmaceutical development. Free fatty acids, due to their polarity, are often non-volatile and prone to adsorption on the GC column, leading to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization to their corresponding fatty acid methyl esters (FAMEs) is a crucial step to increase volatility and thermal stability, enabling robust and reproducible GC analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of fatty acids, with a specific focus on the preparation of methyl undecanoate for GC analysis.

The most common and effective methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification or transesterification.[1][3] Acid-catalyzed methods, such as those employing Boron Trifluoride (BF₃)-Methanol or methanolic HCl, are capable of esterifying free fatty acids and transesterifying fatty acids from glycerolipids simultaneously.[1][4][5] Base-catalyzed methods, typically using sodium methoxide, are rapid for the transesterification of glycerolipids but are not effective for esterifying free fatty acids.[6][7]

Chemical Derivatization Pathway

The fundamental chemical reaction for converting a fatty acid to its corresponding methyl ester in the presence of an acid catalyst and methanol is an esterification reaction.

FattyAcid Fatty Acid (e.g., Undecanoic Acid) ProtonatedCarbonyl Protonated Carbonyl Intermediate FattyAcid->ProtonatedCarbonyl + H⁺ Methanol Methanol (CH₃OH) TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate AcidCatalyst Acid Catalyst (e.g., BF₃, HCl) ProtonatedCarbonyl->TetrahedralIntermediate + CH₃OH MethylEster Fatty Acid Methyl Ester (e.g., this compound) TetrahedralIntermediate->MethylEster - H₂O, - H⁺ Water Water (H₂O)

Figure 1: Acid-Catalyzed Esterification of a Fatty Acid.

Experimental Workflow for FAME Analysis

The overall process from sample preparation to GC analysis follows a structured workflow to ensure accurate and reproducible results.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Esterification/ Transesterification Extraction->Derivatization FAME_Extraction FAME Extraction (e.g., with Hexane) Derivatization->FAME_Extraction GC_Analysis Gas Chromatography (GC-FID/GC-MS) FAME_Extraction->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

References

Application Note: Quantification of Methyl Undecanoate in Biodiesel Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). The precise quantification of individual FAMEs is crucial for quality control and for understanding the fuel's properties. Methyl undecanoate, while not always a major component, can be present in certain biodiesel feedstocks and is also frequently used as an internal standard for the chromatographic analysis of other FAMEs.[1] This application note provides a detailed protocol for the quantification of this compound in biodiesel samples using gas chromatography with flame ionization detection (GC-FID), a robust and widely used analytical technique.[2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis to accurately quantify this compound in biodiesel.

1. Materials and Reagents

  • Biodiesel sample

  • This compound analytical standard (≥99% purity)

  • Internal Standard (IS): Methyl laurate or another suitable FAME not present in the sample

  • Hexane or isooctane (GC grade)

  • Anhydrous sodium sulfate

  • Class A volumetric flasks and pipettes

  • Autosampler vials with inserts

2. Standard Preparation

  • Internal Standard (IS) Stock Solution: Accurately weigh approximately 100 mg of the internal standard and dissolve it in hexane in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of the this compound analytical standard and a constant amount of the internal standard stock solution into 10 mL volumetric flasks. Dilute to volume with hexane. A typical concentration range for this compound could be 10, 50, 100, 250, and 500 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.

  • Add a known volume of the internal standard stock solution.

  • Dilute to the mark with hexane and mix thoroughly.

  • If the sample contains visible water or particulates, pass the solution through a small column containing anhydrous sodium sulfate.

  • Transfer an aliquot of the final solution into an autosampler vial for GC analysis.

4. Gas Chromatography (GC-FID) Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID) and an autosampler.

  • Column: DB-23 (50%-cyanopropyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID at 260°C.

  • Data Acquisition: Use a suitable chromatography data system to record the chromatogram and integrate the peak areas.

5. Data Analysis

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times, as determined by the analysis of the standard solutions.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards:

    • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the concentration of this compound in the prepared sample solution using the following formula:

    • Concanalyte (µg/mL) = (Areaanalyte / AreaIS) * (ConcIS / RF)

  • Determine the final concentration of this compound in the original biodiesel sample, accounting for the initial sample weight and dilution factor.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-FID method described.

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 - 1.0 µg/mL
Limit of Quantification (LOQ)1.5 - 3.0 µg/mL
Repeatability (RSD%)< 2%
Recovery98 - 102%

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result sample_prep Sample Preparation (Weighing, Dilution, IS Addition) gc_analysis GC-FID Analysis sample_prep->gc_analysis standard_prep Standard Preparation (Calibration Curve) standard_prep->gc_analysis peak_integration Peak Identification and Integration gc_analysis->peak_integration quantification Quantification (Response Factor Calculation) peak_integration->quantification final_concentration Final Concentration of This compound quantification->final_concentration

Caption: Workflow for the quantification of this compound in biodiesel.

References

Application Notes and Protocols: Methyl Undecanoate as a Standard for Odd-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of odd-chain fatty acids (OCFAs) is gaining significant traction in various research fields, including disease biomarker discovery, nutritional science, and drug development. Accurate quantification of OCFAs in complex biological matrices is crucial for understanding their physiological roles and potential as therapeutic targets. The use of a suitable internal standard is paramount for achieving reliable and reproducible results in chromatographic assays. Methyl undecanoate (C11:0 methyl ester) serves as an excellent internal standard for the analysis of OCFAs in biological samples. Its utility stems from the fact that undecanoic acid (C11:0) is naturally present in mammals at very low to undetectable levels, thus minimizing interference with endogenous analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) based analysis of odd-chain fatty acids.

Principle of the Method

This protocol outlines the extraction of total fatty acids from a biological sample, followed by their derivatization to fatty acid methyl esters (FAMEs). This compound is introduced as an internal standard at the beginning of the sample preparation process to account for variations in extraction efficiency, derivatization yield, and instrument response. The resulting FAMEs are then separated, identified, and quantified using gas chromatography coupled with mass spectrometry (GC-MS).

Data Presentation

The following tables summarize the expected quantitative performance data when using this compound as an internal standard for odd-chain fatty acid analysis. The data presented are representative values based on typical GC-MS method validation for fatty acid analysis.

Table 1: Linearity of Calibration Curves for Representative Odd-Chain Fatty Acids

Analyte (FAME)Concentration Range (µM)Number of Data PointsCoefficient of Determination (r²)
Methyl Pentadecanoate (C15:0)0.5 - 1006> 0.995
Methyl Heptadecanoate (C17:0)0.5 - 1006> 0.995
Methyl Nonadecanoate (C19:0)0.5 - 1006> 0.995

Table 2: Precision and Recovery for the Analysis of Odd-Chain Fatty Acids

Analyte (FAME)Spiked Concentration (µM)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Recovery (%)
Methyl Pentadecanoate (C15:0)10< 5%< 10%95 - 105
Methyl Heptadecanoate (C17:0)10< 5%< 10%95 - 105
Methyl Nonadecanoate (C19:0)10< 5%< 10%95 - 105

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥99.0% purity)

  • Fatty acid methyl ester standards (e.g., C15:0, C17:0, C19:0)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Boron trifluoride-methanol solution (14% w/v)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Glassware: screw-cap test tubes, volumetric flasks, Pasteur pipettes

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Sample Preparation and Lipid Extraction
  • Sample Aliquoting: To a 10 mL screw-cap glass test tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate).

  • Internal Standard Spiking: Add a precise volume of a standard solution of this compound in methanol (e.g., 10 µL of a 1 mg/mL solution) to each sample, vortex standard, and blank.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean test tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Methanolysis: To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying and Reconstitution:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane extract to a GC vial insert.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the FAMEs in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Table 3: Suggested Ions for SIM Analysis

Fatty Acid Methyl EsterCharacteristic Ions (m/z)
This compound (C11:0)74, 87, 200
Methyl Pentadecanoate (C15:0)74, 87, 256
Methyl Heptadecanoate (C17:0)74, 87, 284
Methyl Nonadecanoate (C19:0)74, 87, 312

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue, etc.) spike Spike with Methyl Undecanoate (Internal Standard) sample->spike extract Lipid Extraction (Folch Method) spike->extract dry1 Dry Down Extract extract->dry1 derivatize Derivatization to FAMEs (BF3-Methanol) dry1->derivatize extract_fames Extract FAMEs (Hexane) derivatize->extract_fames dry2 Dry and Reconstitute extract_fames->dry2 gcms GC-MS Analysis dry2->gcms data Data Analysis and Quantification gcms->data

Caption: Experimental workflow for odd-chain fatty acid analysis.

quantification_logic analyte_peak Analyte Peak Area (e.g., C15:0) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (this compound) is_peak->ratio cal_curve Calibration Curve (Known Concentrations vs. Ratios) ratio->cal_curve Compare concentration Determine Analyte Concentration cal_curve->concentration Interpolate

Caption: Logic for quantification using an internal standard.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of odd-chain fatty acids in biological samples by GC-MS. Its low natural abundance, chemical similarity to the analytes of interest, and chromatographic behavior make it an ideal choice for correcting analytical variability. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to implement accurate and reliable OCFA analysis in their studies. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality data.

Application Notes and Protocols: Methyl Undecanoate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl undecanoate (C₁₂H₂₄O₂) is a fatty acid methyl ester that has found specific applications in the field of insect pheromone research. While not identified as a classical sex or aggregation pheromone for any specific insect species to date, its utility lies in two primary areas: as a reliable internal standard for the quantitative analysis of insect pheromones and other semiochemicals, and as an insect deterrent or repellent. This document provides detailed application notes and experimental protocols for these uses.

Application 1: Internal Standard for GC-MS Analysis of Insect Pheromones

Application Notes

In the analysis of minute quantities of volatile and semi-volatile compounds, such as insect pheromones, an internal standard is crucial for accurate quantification. An ideal internal standard is a chemically stable compound with a retention time that does not overlap with the compounds of interest and is not naturally present in the sample. This compound fulfills these criteria for the analysis of a range of insect-derived volatile compounds. It has been successfully used as an internal standard for the quantification of iridoids and other volatile compounds in the parasitoid wasp, Leptopilina pacifica.[1][2] The use of a known concentration of this compound allows for the correction of variations in sample extraction, preparation, and injection volume during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Quantitative Data

Table 1: Parameters for the Use of this compound as an Internal Standard

ParameterValueSource
Standard Concentration 20 ng/µL in Dichloromethane (DCM)[1]
Extraction Solvent Dichloromethane (DCM)[1]
Extraction Time 10 minutes[1]
Target Analytes Volatile compounds, including iridoids and cuticular hydrocarbons[1][2]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Experimental Protocols
Protocol 1: Quantification of Insect Volatiles using this compound as an Internal Standard

This protocol is adapted from the methodology used for the analysis of volatile compounds in the parasitoid wasp Leptopilina pacifica.[1]

1. Materials:

  • This compound (≥99% purity)
  • Dichloromethane (DCM), high purity, for GC analysis
  • Microsyringes
  • Glass vials (2 mL) with PTFE-lined caps
  • Vortex mixer
  • Nitrogen evaporator (optional)
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Internal Standard Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve it in a precise volume of DCM to prepare a stock solution of a known high concentration (e.g., 1 mg/mL). c. From the stock solution, prepare a working standard solution of 20 ng/µL by serial dilution with DCM.

3. Sample Preparation and Extraction: a. Place a single insect (or a specific gland) into a clean 2 mL glass vial. b. Add 20 µL of the 20 ng/µL this compound internal standard solution to the vial. c. Add an appropriate volume of DCM for extraction (e.g., 20 µL as used for L. pacifica). d. Vortex the vial for 10 minutes to ensure thorough extraction of the volatile compounds. e. Carefully transfer the solvent extract to a new vial, leaving the insect body behind. f. If necessary, concentrate the sample under a gentle stream of nitrogen.

4. GC-MS Analysis: a. Inject a 1-2 µL aliquot of the extract into the GC-MS system. b. GC Conditions (example):

  • Column: SH-Rxi-5ms (30 m, 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
  • Carrier Gas: Helium at a constant linear velocity of 50 cm/s.
  • Injector Temperature: 280 °C (splitless injection).
  • Oven Program: 80 °C, ramp at 5 °C/min to 280 °C, hold for 20 minutes. c. MS Conditions (example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 30 to 500.

5. Data Analysis and Quantification: a. Identify the peaks corresponding to your target compounds and the this compound internal standard based on their retention times and mass spectra. b. Integrate the peak areas of the target compounds and the internal standard. c. Calculate the amount of each target compound using the following formula:

Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification prep_std Prepare this compound Internal Standard (20 ng/µL in DCM) add_std Add Internal Standard to Sample prep_std->add_std prep_sample Place Insect Sample in Vial prep_sample->add_std add_solvent Add Extraction Solvent (DCM) add_std->add_solvent extract Vortex for 10 min add_solvent->extract gcms GC-MS Analysis extract->gcms integrate Integrate Peak Areas (Analyte & Standard) gcms->integrate calculate Calculate Analyte Amount integrate->calculate Olfactometer_Workflow cluster_setup Experimental Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis prep_solutions Prepare this compound and Control Solutions apply_stimuli Apply Solutions to Filter Paper and Place in Arms prep_solutions->apply_stimuli setup_olfactometer Set up Y-Tube Olfactometer with Clean Airflow setup_olfactometer->apply_stimuli introduce_insect Introduce Insect into Main Arm apply_stimuli->introduce_insect observe Observe and Record Behavior (Choice & Time) introduce_insect->observe calculate_preference Calculate Percentage of Choice observe->calculate_preference statistical_analysis Perform Statistical Test (e.g., Chi-square) calculate_preference->statistical_analysis

References

Application Note: Methyl Undecanoate as a Reference Material for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Fatty acids, as fundamental building blocks of complex lipids and signaling molecules, are of particular interest. Their analysis, typically as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS), requires the use of internal standards to correct for variations in sample preparation and analysis. Methyl undecanoate (C11:0), an odd-chain fatty acid methyl ester, serves as an excellent internal standard for this purpose due to its rarity in most biological systems, ensuring minimal interference with endogenous analytes.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference material in quantitative lipidomics.

Principle and Application

This compound is utilized as an internal standard to account for sample loss during lipid extraction, derivatization (transesterification), and instrumental analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, the relative response of the endogenous FAMEs to the internal standard can be used for accurate quantification.[2] This approach is central to established methodologies such as the AOAC Official Method 996.06 for the analysis of fats in food products.[2]

Key Applications:

  • Quantitative analysis of fatty acid profiles in plasma, serum, tissues, and cell cultures.

  • Biomarker discovery for metabolic diseases, cardiovascular disorders, and cancer.

  • Drug development to assess the effect of therapeutic interventions on lipid metabolism.

  • Nutritional studies to evaluate the impact of diet on fatty acid composition.

Quantitative Performance

The use of this compound as an internal standard provides high accuracy and reproducibility in the quantification of FAMEs. While a comprehensive validation table depends on the specific matrix and instrumentation, the following table summarizes typical performance characteristics reported in the literature for methods utilizing odd-chain fatty acid internal standards for FAME analysis.

ParameterTypical PerformanceReference(s)
Linearity (R²) > 0.995[3]
Limit of Quantification (LOQ) 0.01 g/100g (for FAMEs using C11:0 IS)[2]
Retention Time RSD (%) < 0.1%[4]
Area Response RSD (%) < 5%[5]
Recovery 87-94% (for FAMEs in spiked kerosene)[6]

Experimental Protocols

The following protocols describe a general workflow for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard.

I. Lipid Extraction from Plasma/Serum (Matyash Method)

This protocol is adapted from established lipid extraction procedures.[7][8]

Materials:

  • Plasma or serum sample

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE; HPLC grade)

  • Ammonium acetate solution (0.15 mmol/L)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >3500 x g)

  • Vacuum evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Add 10 µL of the this compound internal standard solution.

  • Add 300 µL of cold methanol and vortex briefly.

  • Add 600 µL of MTBE and vortex vigorously for 1.5 minutes.

  • Add 300 µL of 0.15 mmol/L ammonium acetate to induce phase separation.

  • Centrifuge at 3500 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase into a new tube.

  • Wash the remaining aqueous phase with an additional 300 µL of MTBE, vortex, centrifuge, and combine the organic layers.

  • Evaporate the combined organic phases to dryness under a stream of nitrogen or using a vacuum evaporator.

II. Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes boron trifluoride (BF3) in methanol for the derivatization of fatty acids to FAMEs.[9]

Materials:

  • Dried lipid extract from Protocol I

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract, add 500 µL of 12-14% BF3-methanol solution and 500 µL of hexane.

  • Cap the tube tightly and heat at 90-95°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 750 µL of saturated sodium chloride solution to stop the reaction.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3500 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

III. GC-MS Analysis of FAMEs

The following are general GC-MS parameters for the analysis of FAMEs. Instrument conditions should be optimized for your specific system and application.

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent highly polar biscyanopropyl column.[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless or with an appropriate split ratio)
Oven Program Initial temperature 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.
MSD Transfer Line 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)

Selected Ion Monitoring (SIM) Ions for Quantification:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound (IS) 87 74, 143, 200
Methyl myristate (C14:0)7487, 143, 242
Methyl palmitate (C16:0)7487, 143, 270
Methyl stearate (C18:0)7487, 143, 298
Methyl oleate (C18:1)5574, 87, 264
Methyl linoleate (C18:2)6779, 95, 294

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (Matyash) Add_IS->Extraction Dried_Lipids Dried Lipid Extract Extraction->Dried_Lipids Methylation Transesterification (BF3/Methanol) Dried_Lipids->Methylation FAMEs FAMEs in Hexane Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1. Experimental workflow for FAME analysis.

Fatty Acid Signaling Pathways

Fatty acids and their metabolites are not only cellular building blocks but also potent signaling molecules that regulate a myriad of cellular processes. The accurate quantification of fatty acids is therefore critical for understanding their role in cell signaling.

Free fatty acids can be released from membrane phospholipids by phospholipases and act as second messengers or be converted into other signaling molecules like eicosanoids.[7] They can also directly interact with and modulate the activity of proteins such as G-protein coupled receptors (e.g., FFARs), protein kinases, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[10]

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 hydrolysis GPCR GPCR (e.g., FFAR) PKC Protein Kinase C GPCR->PKC activates FFA Free Fatty Acids (e.g., Arachidonic Acid) PLA2->FFA FFA->PKC activates Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) FFA->Eicosanoids converted to PPAR PPARs FFA->PPAR activates Gene Target Gene Expression (Metabolism, Inflammation) Eicosanoids->Gene modulates PPAR->Gene regulates

Figure 2. Overview of fatty acid signaling pathways.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acids in complex biological samples. Its use, in conjunction with optimized extraction and derivatization protocols and robust GC-MS analysis, enables researchers, scientists, and drug development professionals to obtain high-quality, reproducible data in their lipidomics studies. This, in turn, facilitates a deeper understanding of the role of fatty acids in health and disease and supports the development of new diagnostic and therapeutic strategies.

References

Application Notes & Protocols for the Analytical Characterization of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl undecanoate (CAS 1731-86-8) is the methyl ester of undecanoic acid, a saturated fatty acid.[1] Its molecular formula is C₁₂H₂₄O₂ and it has a molecular weight of 200.32 g/mol .[2] It is a colorless liquid with a fruity, waxy odor and is found as a natural product in various plants.[1][3] Functionally, it is used as a metabolite, a plasticizer in polymers, and as a fragrance agent.[1][4] Due to its applications in the flavor, fragrance, and chemical industries, its accurate characterization is crucial.[3][5] This document provides detailed application notes and protocols for the primary analytical methods used to characterize this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) like this compound.[1] When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification, making it a powerful tool for purity assessment and characterization.[1] The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that are invaluable for its identification.[1]

Experimental Protocol
  • Standard Preparation : Prepare a 1 mg/mL stock solution of this compound by dissolving 10 mg of the standard in 10 mL of a suitable non-polar solvent such as hexane or ethyl acetate.[6] Serially dilute as needed for calibration.

  • GC-MS System : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Injection : Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

    • Inlet Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Scan Range : m/z 40-300.

Data Presentation

The mass spectrum of this compound shows characteristic fragments that confirm its structure. The molecular ion peak is observed at m/z 200. The base peak at m/z 74 is a result of the classic McLafferty rearrangement common in fatty acid methyl esters.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Identity Citation
200Low[M]⁺ (Molecular Ion)[1]
169Moderate[M - OCH₃]⁺[7]
157Low[M - C₃H₇O]⁺[7]
143Moderate[M - C₄H₇O]⁺[7]
129Low[M - C₅H₉O]⁺[7]
101Moderate[C₆H₁₃O]⁺[7]
87High[CH₃OC(OH)=CH₂]⁺ or [C₄H₇O₂]⁺[2]
74100 (Base Peak)[C₃H₆O₂]⁺ (McLafferty Rearrangement)[2]
55Moderate[C₄H₇]⁺[7]

Workflow Diagram

GCMS_Workflow Sample Sample Prep (Dissolve in Hexane) GC_Inject GC Injection (1 µL) Sample->GC_Inject Solution Separation Chromatographic Separation GC_Inject->Separation Vaporized Sample Ionization EI Ionization (70 eV) Separation->Ionization Eluted Analyte Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Ions Detection Detection & Data Acquisition Mass_Analyzer->Detection Filtered Ions Result Mass Spectrum & Chromatogram Detection->Result

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like this compound.[1] ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the presence of the methyl ester and the long aliphatic chain.

Experimental Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • NMR Instrument : A standard NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition :

    • Experiment : Standard ¹H NMR acquisition.

    • Solvent : CDCl₃.

    • Temperature : 25 °C.

    • Number of Scans : 16.

    • Relaxation Delay : 1.0 s.

    • Pulse Width : 90°.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Data Presentation

The ¹H NMR spectrum of this compound is relatively simple and shows four distinct proton environments corresponding to the terminal methyl group, the bulk methylene chain, the methylene group alpha to the carbonyl, and the ester methyl group.

Chemical Shift (δ, ppm) Multiplicity Integration (Relative No. of H) Assignment Citation
~3.67Singlet (s)3HMethoxy protons (-OCH₃ )[8][9]
~2.30Triplet (t)2HMethylene protons alpha to carbonyl (-CH₂ -COO-)[10]
~1.62Quintet (p)2HMethylene protons beta to carbonyl (-CH₂-CH₂ -COO-)[10]
~1.26Multiplet (m)14HBulk methylene protons (-(CH₂ )₇-)[10]
~0.88Triplet (t)3HTerminal methyl protons (CH₃ -CH₂-)[10]

Workflow Diagram

NMR_Workflow Sample Sample Prep (Dissolve in CDCl₃) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (¹H Pulse Program) Spectrometer->Acquisition Magnetic Field + RF Pulse Processing FID Processing (Fourier Transform) Acquisition->Processing FID Signal Analysis Spectrum Analysis (Shifts, Integration) Processing->Analysis

¹H NMR analysis workflow for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For this compound, IR spectroscopy is particularly useful for confirming the presence of the ester functional group (C=O and C-O bonds) and the aliphatic C-H bonds.[10]

Experimental Protocol
  • Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained directly.[3]

    • Neat Sample : Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

    • ATR-IR : Alternatively, place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often simpler and requires less sample cleanup.

  • IR Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Method : Transmittance or Absorbance.

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum (of the clean salt plates or ATR crystal) should be acquired and automatically subtracted from the sample spectrum.

Data Presentation

The IR spectrum of this compound is dominated by a strong carbonyl stretch and various C-H and C-O stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment Citation
2925, 2855StrongC-H StretchAliphatic CH₂ and CH₃ groups[11][12]
1740Very StrongC=O StretchEster carbonyl group[2][10]
1465MediumC-H BendMethylene (CH₂) scissoring[11][12]
1250-1170StrongC-O StretchEster C-O-C asymmetric stretch[2][10]
722WeakC-H RockMethylene (-CH₂-) rocking[11][12]
Workflow Diagramdot

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// Edges Background -> FTIR; Sample -> FTIR; FTIR -> Acquisition; Acquisition -> Processing [label="Interferogram"]; Processing -> Analysis; }

References

Application Notes & Protocols: Sample Preparation for Methyl Undecanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl undecanoate (C12H24O2) is the methyl ester of undecanoic acid, a saturated fatty acid.[1] Accurate and precise quantification of this compound is critical in various fields, including the food industry, biofuel research, and metabolomics. The choice of sample preparation technique is paramount as it directly impacts the sensitivity, accuracy, and reliability of the subsequent analysis, which is typically performed by gas chromatography (GC).[2][3] This document provides detailed application notes and protocols for several common and effective sample preparation techniques for this compound analysis. The methods covered include derivatization of the parent acid, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME).

Derivatization: Esterification of Undecanoic Acid

For analyses where the starting analyte is undecanoic acid, derivatization to its more volatile methyl ester form (this compound) is a necessary prerequisite for GC analysis.[4][5] This process, known as esterification, reduces the polarity of the carboxylic acid and improves its chromatographic properties, leading to better peak shape and sensitivity.[5]

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a common method for preparing fatty acid methyl esters (FAMEs).

  • Sample Preparation : Accurately weigh approximately 10-25 mg of the lipid sample or undecanoic acid into a screw-cap test tube.

  • Reagent Addition : Add 2 mL of 10-14% (w/v) Boron Trifluoride (BF3) in methanol.[4][6]

  • Reaction : Cap the tube tightly and heat in a water bath or heating block at 60-100°C for 5-10 minutes.[4]

  • Cooling : Cool the tube to room temperature.

  • Extraction : Add 1 mL of hexane and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]

  • Phase Separation : Centrifuge briefly (e.g., 500 x g for 2 minutes) to ensure complete phase separation.

  • Collection : Carefully transfer the upper hexane layer, containing the this compound, to a clean GC vial for analysis.

  • Drying (Optional) : If residual water is a concern, pass the hexane extract through a small column of anhydrous sodium sulfate.

Workflow for Derivatization of Undecanoic Acid

cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_analysis Analysis start Lipid Sample or Undecanoic Acid add_bf3 Add BF3-Methanol Reagent start->add_bf3 Step 1-2 heat Heat at 60-100°C add_bf3->heat Step 3 cool Cool to Room Temp heat->cool Step 4 add_solvents Add Hexane & Water cool->add_solvents Step 5 vortex Vortex to Mix add_solvents->vortex separate Collect Upper Hexane Layer vortex->separate Step 6-7 end_node Inject into GC separate->end_node Step 8

Caption: Workflow for Acid-Catalyzed Esterification.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent.[7] For this compound, which is non-polar, LLE is effective for extracting it from polar matrices like water or biological fluids.

Protocol: General Liquid-Liquid Extraction

  • Sample Preparation : Place a known volume (e.g., 10 mL) of the aqueous sample containing this compound into a separatory funnel.

  • pH Adjustment (If necessary) : Adjust the pH of the aqueous sample to ensure the analyte is in a neutral form, which maximizes its partitioning into the organic solvent.

  • Solvent Addition : Add an equal volume of a water-immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).[8]

  • Extraction : Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation : Allow the layers to separate completely. The organic layer containing the analyte will be the upper phase if using hexane or the lower phase if using dichloromethane.

  • Collection : Drain the organic layer into a clean collection flask.

  • Re-extraction (Optional) : For improved recovery, repeat the extraction (steps 3-6) one or two more times with fresh organic solvent, combining the organic extracts.

  • Drying & Concentration : Dry the combined organic extract by passing it through anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the analyte before reconstitution in a suitable solvent for GC analysis.

Quantitative Data for LLE of Lipids

ParameterSolvent SystemRecovery (%)Reference
Total LipidsChloroform/Methanol>95%[9]
Neutral LipidsHexane/Methyl Acetate>90%[9]

Workflow for Liquid-Liquid Extraction

cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_post Post-Extraction cluster_analysis Analysis start Aqueous Sample in Separatory Funnel add_solvent Add Immiscible Organic Solvent start->add_solvent Step 1-3 shake Shake & Vent add_solvent->shake Step 4 separate Allow Phases to Separate shake->separate Step 5 collect Collect Organic Layer separate->collect Step 6 dry Dry with Na2SO4 collect->dry Step 8 concentrate Evaporate & Reconstitute dry->concentrate end_node Inject into GC concentrate->end_node

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up, concentration, and selective extraction.[10] It involves passing a liquid sample through a solid sorbent material, which retains either the analyte or the interfering matrix components.[11] For a non-polar compound like this compound in a polar matrix, a reversed-phase SPE sorbent (e.g., C18) is typically used.

Protocol: Reversed-Phase Solid-Phase Extraction

  • Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading : Load the pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/min). This compound will be retained on the C18 sorbent.

  • Washing : Wash the cartridge with a polar solvent (e.g., 5 mL of water or a water/methanol mixture) to remove polar interferences that were not retained.

  • Elution : Elute the retained this compound with a small volume (e.g., 2-4 mL) of a non-polar organic solvent such as hexane, ethyl acetate, or acetonitrile.[12]

  • Post-Elution : The eluate can be concentrated under a stream of nitrogen and reconstituted in a solvent compatible with the GC system.

Quantitative Data for SPE

ParameterSorbentAnalyte TypeTypical Recovery (%)
CapacityC18 SilicaNon-polar organics~5% of sorbent mass[13]
CapacityPolymerNon-polar organics~10-15% of sorbent mass[13]
RecoveryC18Short-chain fatty acids>90%[12]

Workflow for Solid-Phase Extraction

cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis condition 1. Condition (Methanol -> Water) load 2. Load Sample (Analyte Retained) condition->load Step 1-2 wash 3. Wash (Remove Interferences) load->wash Step 3 elute 4. Elute (Collect Analyte) wash->elute Step 4 end_node Concentrate & Inject elute->end_node Step 5

Caption: Workflow for Solid-Phase Extraction (SPE).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free sample preparation technique ideal for volatile and semi-volatile compounds.[14][15] A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Analytes partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber. The fiber is then transferred directly to the GC injector for thermal desorption and analysis.[15]

Protocol: Headspace SPME

  • Sample Preparation : Place a precise amount of the liquid or solid sample (e.g., 3 mL in a 20 mL vial) into a headspace vial and seal it with a septum cap.[14]

  • Incubation/Equilibration : Place the vial in a heating block or autosampler incubator. Heat the sample (e.g., at 40-70°C) for a set time (e.g., 10-20 minutes) to allow the analytes to partition into the headspace and reach equilibrium.[14][16]

  • Extraction : Pierce the septum with the SPME needle and expose the coated fiber to the headspace for a defined period (e.g., 5-20 minutes).[14][16] Do not let the fiber touch the sample.

  • Desorption : Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC (e.g., 250°C).[17] The trapped analytes are thermally desorbed from the fiber onto the GC column.

  • Analysis : Start the GC run to separate and detect the analytes.

Quantitative Data for HS-SPME of FAMEs

ParameterFiber CoatingExtraction Temp.Method Detection Limits (ng/L)Reference
FAMEs (C8-C18)DVB/PDMS70°C9 - 437[16]

Workflow for Headspace SPME

cluster_prep Sample Preparation cluster_extraction SPME Process cluster_analysis Analysis start Sample in Sealed Vial incubate Incubate & Heat (Equilibration) start->incubate Step 1-2 extract Expose Fiber to Headspace (Extraction) incubate->extract Step 3 desorb Retract Fiber & Inject (Thermal Desorption) extract->desorb Step 4 end_node GC Analysis desorb->end_node Step 5

Caption: Workflow for Headspace SPME (HS-SPME).

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of methyl undecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common column type for analyzing this compound and other fatty acid methyl esters (FAMEs)?

A1: Capillary columns with polar stationary phases are typically used for the analysis of FAMEs like this compound.[1][2] Polyethylene glycol (PEG) phases, such as those found in Carbowax-type columns, are common choices for separating saturated and unsaturated FAMEs.[1][2] For resolving cis and trans isomers, highly polar biscyanopropyl phases are recommended.[1][2]

Q2: Why is derivatization to a methyl ester necessary for analyzing undecanoic acid?

A2: Derivatizing undecanoic acid to this compound increases the compound's volatility and thermal stability, making it suitable for GC analysis.[1][2][3] This process also improves peak symmetry and reduces the activity of the analyte, leading to more accurate and reproducible results.[1][2]

Q3: What are "ghost peaks" and how can they be avoided?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram.[4] They can originate from various sources, including contaminated carrier gas, septum bleed, contaminated injection port liners, or the elution of compounds from a previous injection.[4][5][6] To avoid them, use high-purity gases, regularly replace septa and liners, and ensure that the GC run time is sufficient to elute all components of the sample.[6][7]

Q4: How can I improve the resolution between this compound and other FAMEs in my sample?

A4: To improve resolution, you can optimize several parameters. Using a longer column or a column with a smaller internal diameter can increase efficiency.[8] Adjusting the temperature program, specifically using a slower ramp rate, can also enhance separation.[9][10] Additionally, ensure you are using the appropriate stationary phase for your specific separation needs.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the GC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Active sites in the injection port liner, column, or connections can interact with polar analytes, causing tailing.[12][13] Solution: Deactivate the liner or replace it with a new, inert one. Trim the first few centimeters of the column to remove active sites. Use inert seals and ferrules.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column.[12][14] Solution: Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the front end of the column.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.[15] Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
Solvent/Phase Mismatch A mismatch in polarity between the solvent, analyte, and stationary phase can cause peak shape issues.[16] Solution: Ensure the solvent is compatible with the stationary phase.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No flow_path_issue Indicates a flow path problem. Check for dead volume, leaks, or improper column installation. yes_all_peaks->flow_path_issue activity_issue Indicates chemical activity. Focus on liner, column contamination, or sample-phase interaction. no_some_peaks->activity_issue check_installation Verify correct column installation. flow_path_issue->check_installation check_liner Inspect and replace inlet liner. activity_issue->check_liner trim_column Trim 10-20cm from the front of the column. check_liner->trim_column end_solution Problem Resolved trim_column->end_solution check_installation->end_solution

Caption: Troubleshooting logic for peak tailing issues.

Issue 2: Peak Broadening

Peak broadening results in wider peaks than expected, which can decrease resolution and sensitivity.

Possible Causes and Solutions:

CauseSolution
Low Carrier Gas Flow Rate An insufficient flow rate of the carrier gas can lead to increased diffusion of the analyte band. Solution: Check and adjust the carrier gas flow rate to the optimal level for your column dimensions.
Injector Temperature Too Low If the injector temperature is too low, the sample may not vaporize quickly and homogeneously.[17] Solution: Increase the injector temperature, ensuring it is appropriate for the solvent and analyte boiling points.
Column Overloading Injecting too much sample can saturate the stationary phase.[17] Solution: Reduce the injection volume or dilute the sample. A split injection can also be used to reduce the amount of sample reaching the column.
"Cold Spots" in the System Areas in the injector or detector that are cooler than the set temperature can cause components to condense and re-vaporize, leading to broader peaks.[17] Solution: Ensure proper heating and insulation of the injector and detector.

Troubleshooting Workflow for Peak Broadening:

G start Peak Broadening Observed check_flow Verify carrier gas flow rate. start->check_flow check_temps Check injector and detector temperatures. start->check_temps check_injection Review injection volume and sample concentration. start->check_injection adjust_flow Adjust flow to column specifications. check_flow->adjust_flow adjust_temps Increase temperatures as needed. check_temps->adjust_temps reduce_load Dilute sample or reduce injection volume. check_injection->reduce_load end_solution Problem Resolved adjust_flow->end_solution adjust_temps->end_solution reduce_load->end_solution

Caption: Troubleshooting logic for peak broadening.

Issue 3: Retention Time Shifts

Retention time shifts occur when the time it takes for a compound to elute from the column changes between runs.

Possible Causes and Solutions:

CauseSolution
Leaks in the System Leaks in the injector, fittings, or septum can cause fluctuations in the carrier gas flow rate.[18][19] Solution: Perform a leak check of the system and replace any worn septa or ferrules.
Changes in Carrier Gas Flow Inconsistent flow rates will directly impact retention times.[20] Solution: Ensure the gas source provides a consistent pressure and that the flow controllers are functioning correctly.
Column Aging or Contamination Over time, the stationary phase can degrade, or the column can become contaminated, altering its retention characteristics.[12][19] Solution: Condition the column. If the issue persists, trim the front end of the column or replace it.
Oven Temperature Fluctuations Inconsistent oven temperatures will lead to variable retention times.[20] Solution: Verify the accuracy and stability of the GC oven temperature.
Changes in Column Dimensions Trimming the column will shorten it, leading to earlier elution times.[18][21] Solution: If using electronic pneumatic control, update the column length in the instrument software after trimming.[18]

Troubleshooting Workflow for Retention Time Shifts:

G start Retention Time Shifts Observed leak_check Perform a system leak check. start->leak_check verify_flow Verify carrier gas flow rate and pressure. start->verify_flow check_oven Check oven temperature stability. start->check_oven column_condition Assess column condition. start->column_condition fix_leaks Tighten fittings, replace septum/ferrules. leak_check->fix_leaks stabilize_flow Adjust gas supply and controllers. verify_flow->stabilize_flow calibrate_oven Calibrate oven temperature. check_oven->calibrate_oven maintain_column Condition, trim, or replace column. column_condition->maintain_column end_solution Problem Resolved fix_leaks->end_solution stabilize_flow->end_solution calibrate_oven->end_solution maintain_column->end_solution

Caption: Troubleshooting logic for retention time shifts.

Experimental Protocols

Protocol 1: Sample Preparation - Transesterification of Fatty Acids

This protocol describes a common method for converting fatty acids in a lipid sample to their corresponding FAMEs, including this compound.

Materials:

  • Lipid sample

  • Hexane

  • 2 N Potassium hydroxide in methanol

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.[11]

  • Dissolve the sample in 10 mL of hexane.[11]

  • Add 100 µL of 2 N potassium hydroxide in methanol.[11]

  • Securely cap the tube and vortex for 30 seconds.[11]

  • Centrifuge the mixture to separate the layers.[11]

  • Carefully transfer the upper hexane layer, which contains the FAMEs, into an autosampler vial for GC analysis.[11]

Protocol 2: Typical Gas Chromatography Parameters for FAME Analysis

These are general starting conditions for the analysis of FAMEs. Optimization may be required for specific applications.

ParameterValue
GC System Agilent 6890 GC with FID or equivalent
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar PEG column
Injector Split/Splitless
Inlet Temperature 250 °C[11]
Injection Volume 1 µL[11]
Split Ratio 50:1[11]
Carrier Gas Helium or Hydrogen[11]
Oven Program 50 °C (hold 1 min), ramp at 25 °C/min to 175 °C, then ramp at 4 °C/min to 230 °C (hold 5 min)[11]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[11]

Experimental Workflow Diagram:

G sample_prep Sample Preparation (Transesterification) gc_analysis GC Analysis sample_prep->gc_analysis data_processing Data Processing and Integration gc_analysis->data_processing results Results data_processing->results

Caption: General experimental workflow for FAME analysis.

References

Technical Support Center: Gas Chromatography Analysis of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Gas Chromatography (GC) analysis of methyl undecanoate and other Fatty Acid Methyl Esters (FAMEs), focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: What causes peak tailing for my this compound peak and how can I fix it?

Peak tailing, where a peak has an asymmetrical skew towards the end, is a common issue. It can be caused by several factors related to system activity or flow path issues.

Potential Causes & Solutions:

  • System Activity: Active sites in the GC system can cause polar compounds to adsorb, leading to tailing[1][2]. Methyl esters are susceptible to this.

    • Troubleshooting:

      • Inject a non-polar compound: Inject a hydrocarbon standard. If it does not tail, the problem is likely due to active sites interacting with your analyte[2].

      • Check the inlet liner: The liner can be a source of activity or contamination. Replace it with a fresh, deactivated liner[3]. Debris like septa particles can also accumulate in the inlet, which should be inspected and cleaned[4].

      • Trim the column: The front section of the column can become contaminated or active over time. Trimming 10-20 cm from the column inlet can often resolve the issue[5].

      • Use an inert flow path: Ensure all components in the sample flow path (liner, seals, column) are highly inert to minimize interactions[2].

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, interfering with the chromatography and causing peak tailing for even non-active compounds[1].

    • Troubleshooting:

      • Bake out the column: Condition the column at a high temperature (within its specified limits) to remove contaminants[6].

      • Solvent Rinse: For severe contamination, rinsing the column with a suitable solvent may be necessary[6].

  • Incorrect Flow Path: Dead volume or poor column installation can disrupt the sample band, leading to tailing, especially for early-eluting peaks[1][2].

    • Troubleshooting:

      • Reinstall the column: Ensure the column is installed correctly in both the inlet and detector according to the manufacturer's instructions to avoid dead volume[6][7].

Q2: My this compound peak is fronting. What is the cause and solution?

Peak fronting, the inverse of tailing, is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column, causing molecules to travel further down the column before partitioning, resulting in a fronting peak[8].

    • Troubleshooting:

      • Reduce injection volume: Decrease the amount of sample injected onto the column[8].

      • Increase the split ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column[8].

      • Dilute the sample: Prepare a more dilute sample for injection.

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can affect how the sample is introduced to the column, leading to poor peak shape[9].

    • Troubleshooting:

      • Change the sample solvent: Dissolve your sample in a solvent that is more compatible with the column's stationary phase. For FAME analysis on polar columns, hexane or heptane are common choices[10][11].

Q3: How can I improve the resolution between this compound and other closely eluting FAMEs?

Poor resolution can be addressed by optimizing column choice, temperature program, and carrier gas flow rate.

Potential Causes & Solutions:

  • Inappropriate Column: The choice of GC column, particularly the stationary phase, is the most critical factor for achieving good resolution[12].

    • Troubleshooting:

      • Select a polar column: For FAME analysis, highly polar stationary phases like cyanopropyl silicone (e.g., HP-88, CP-Sil 88) or polyethylene glycol (e.g., DB-WAX) are recommended. Cyanopropyl phases are particularly effective for separating geometric (cis/trans) isomers[12][13][14].

      • Increase column length: Longer columns provide more theoretical plates and thus better resolving power. Columns of 60m or 100m are often used for complex FAME mixtures[14].

      • Decrease internal diameter (ID): Narrower columns (e.g., 0.25 mm ID) generally offer higher efficiency and better resolution[15].

  • Suboptimal Temperature Program: The oven temperature program directly affects separation.

    • Troubleshooting:

      • Lower the initial temperature: A lower starting temperature can improve the separation of early-eluting peaks. For splitless injection, the initial temperature should be about 20°C below the boiling point of the solvent[16].

      • Reduce the ramp rate: A slower temperature ramp (e.g., 3-4°C/min) gives analytes more time to interact with the stationary phase, which can significantly improve resolution[12]. An optimal ramp rate can be estimated as 10°C per column hold-up time[16].

  • Incorrect Carrier Gas Flow Rate: The carrier gas linear velocity affects chromatographic efficiency.

    • Troubleshooting:

      • Optimize the flow rate: Each carrier gas (Helium, Hydrogen, Nitrogen) has an optimal flow rate for best efficiency. Operating too far from this optimum will decrease resolution[17]. Adjust the flow rate or pressure to achieve the optimal linear velocity for your column dimensions and carrier gas.

Q4: Should I use a split or splitless injection for my analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: This technique is ideal for high-concentration samples. Only a fraction of the injected sample enters the column, preventing overload and ensuring sharp peaks[18][19]. A typical split ratio might be 50:1 or 100:1[12]. The high inlet flow provides a rapid transfer of the sample to the column, minimizing degradation and discrimination[20].

  • Splitless Injection: This is the preferred method for trace analysis where analyte concentrations are very low[18]. The entire vaporized sample is transferred to the column, maximizing sensitivity[21]. This technique requires careful optimization of the initial oven temperature and splitless hold time to ensure good peak shape[21].

Data Presentation: GC Parameters for FAME Analysis

The tables below summarize common column choices and example method parameters for the analysis of FAMEs, including this compound.

Table 1: Recommended GC Columns for FAME Analysis

Column NameStationary Phase TypePolarityTypical DimensionsApplication Notes
HP-88 / CP-Sil 88 Cyanopropyl SiliconeHigh100 m x 0.25 mm, 0.20 µm[14]Specifically designed for FAME analysis, offering excellent separation of cis/trans isomers[12][13].
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)Medium to High30 m x 0.25 mm, 0.25 µmFrequently used for FAME analysis, considered a general-purpose polar column[12][13].
Equity-1 Non-polarLow15 m x 0.10 mm, 0.10 µm[22]Separates FAMEs primarily by boiling point. Good for general screening with excellent peak shapes[22].
DB-23 Cyanopropyl SiliconeHigh60 m x 0.25 mm, 0.15 µmAnother highly polar column suitable for detailed FAME separations[14].

Table 2: Example GC Method Parameters for FAME Analysis

ParameterMethod 1 (HP-88 Column)[12]Method 2 (DB-Wax Column)[12]Method 3 (Equity-1 Column)[22]
Injection Mode Split (100:1)Split (50:1)Split (200:1)
Inlet Temperature 250 °C250 °C250 °C
Carrier Gas HydrogenHydrogenHydrogen
Linear Velocity / Flow 40 cm/s36 cm/s50 cm/sec
Oven Program 140 °C (hold 5 min), then 4 °C/min to 240 °C (hold 5 min)50 °C (hold 1 min), then 25 °C/min to 200 °C, then 3 °C/min to 230 °C (hold 18 min)100 °C, then 50 °C/min to 300 °C (hold 1 min)
Detector FIDFIDFID
Detector Temperature 260 °C250 °C300 °C

Experimental Protocols

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC Analysis

This protocol provides a general methodology for converting fatty acids to their corresponding methyl esters for GC analysis.

1. Derivatization to FAMEs (Acid-Catalyzed)

Fatty acids must be derivatized to FAMEs to increase their volatility for GC analysis[10][13].

  • To your lipid sample, add a solution of 1-2% sulfuric acid or hydrochloric acid in methanol[8][23].

  • Add a non-polar solvent like toluene or hexane to facilitate the reaction and extraction[23].

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 10 minutes to several hours, depending on the lipid type) to allow for esterification[8][23].

  • After cooling, add water to quench the reaction and a non-polar solvent (e.g., hexane) to extract the FAMEs[8].

  • Vortex the mixture and allow the layers to separate. Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC injection[8].

2. GC-FID Analysis

  • Injection: Inject 1 µL of the FAME extract into the GC system using the appropriate injection mode (split or splitless) based on sample concentration[12].

  • Column: Use a suitable high-polarity capillary column, such as an HP-88 or DB-WAX, for separation[12][14].

  • Oven Program: Employ an appropriate oven temperature program to separate the FAMEs. A slow ramp rate is often necessary to resolve complex mixtures[12].

  • Detection: Use a Flame Ionization Detector (FID), which is a robust and common detector for FAME analysis, set to an appropriate temperature (e.g., 250-300°C)[12][22].

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape and resolution issues in the GC analysis of this compound.

GCTroubleshooting GC Troubleshooting Workflow for this compound start Start: Poor Peak Shape or Resolution peak_tailing Problem: Peak Tailing start->peak_tailing peak_fronting Problem: Peak Fronting start->peak_fronting poor_resolution Problem: Poor Resolution start->poor_resolution cause_activity Cause: System Activity? peak_tailing->cause_activity cause_contamination Cause: Column Contamination? peak_tailing->cause_contamination cause_flowpath Cause: Flow Path Issue? peak_tailing->cause_flowpath cause_overload Cause: Column Overload? peak_fronting->cause_overload cause_solvent Cause: Solvent Mismatch? peak_fronting->cause_solvent cause_column Cause: Wrong Column? poor_resolution->cause_column cause_temp Cause: Suboptimal Temp Program? poor_resolution->cause_temp cause_flow Cause: Incorrect Flow Rate? poor_resolution->cause_flow sol_liner Solution: Replace Inlet Liner and Septum cause_activity->sol_liner sol_trim Solution: Trim Column Inlet (10-20 cm) cause_activity->sol_trim sol_bakeout Solution: Bake Out Column cause_contamination->sol_bakeout sol_reinstall Solution: Reinstall Column Correctly cause_flowpath->sol_reinstall sol_reduce_inj Solution: Reduce Injection Volume or Dilute Sample cause_overload->sol_reduce_inj sol_split Solution: Increase Split Ratio cause_overload->sol_split sol_change_solvent Solution: Change Sample Solvent cause_solvent->sol_change_solvent sol_polar_col Solution: Use High-Polarity Column (e.g., HP-88) cause_column->sol_polar_col sol_longer_col Solution: Increase Column Length cause_column->sol_longer_col sol_ramp Solution: Decrease Temp Ramp Rate cause_temp->sol_ramp sol_flow Solution: Optimize Carrier Gas Flow Rate cause_flow->sol_flow

Caption: A workflow for diagnosing and solving common GC peak shape and resolution issues.

References

Technical Support Center: Methyl Undecanoate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl undecanoate derivatization reactions, primarily for analysis by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivatization reaction is incomplete, resulting in low yields. What are the common causes and how can I improve the yield?

A1: Incomplete derivatization is a frequent issue that leads to inaccurate quantification of fatty acids.[1][2] Several factors can contribute to low yields. A primary reason is the presence of water, as many derivatization reagents are moisture-sensitive.[1] It is crucial to ensure all glassware is thoroughly dried and to use anhydrous solvents.[1] Another common cause is non-optimized reaction conditions.[1] The reaction time, temperature, and concentration of reagents may need to be adjusted to ensure the reaction proceeds to completion.[1]

Here is a troubleshooting guide to improve your derivatization yield:

  • Ensure Anhydrous Conditions: Dry all glassware meticulously and use high-purity, anhydrous solvents. Consider drying the organic extract with anhydrous sodium sulfate before adding the derivatization reagent.[1]

  • Optimize Reaction Time and Temperature: To determine the ideal reaction time, you can analyze aliquots at different time points until the peak area of the this compound no longer increases. Similarly, the reaction temperature may need to be optimized for your specific sample and method.[1]

  • Increase Reagent Concentration: An insufficient amount of the derivatization reagent can lead to an incomplete reaction. Try increasing the concentration of the catalyst or the methylating agent.[1]

  • Sample Matrix Effects: Complex sample matrices can interfere with the derivatization process. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[1]

Q2: I am observing unexpected peaks in my GC-MS chromatogram after derivatization. What could be the source of these artifacts?

A2: The presence of extraneous peaks can often be attributed to side reactions or contaminants. In base-catalyzed transesterification, a common side reaction is saponification, or soap formation, which is exacerbated by the presence of water and free fatty acids.[3] Using high-quality, dry reagents and solvents is critical to minimize these artifacts.

To identify and eliminate artifact peaks:

  • Run a Reagent Blank: Prepare and analyze a sample containing only the solvents and derivatization reagents to identify any contaminants originating from them.

  • Check for Saponification: If using a base catalyst, the presence of water can lead to the formation of soaps, which may appear as broad or tailing peaks. Ensure your sample and reagents are as dry as possible.[3]

  • Evaluate Reagent Stability: Some derivatization reagents can degrade over time. Adhere strictly to the storage conditions recommended by the manufacturer.

Q3: What is the role of a catalyst in this compound derivatization, and how do I choose between an acid and a base catalyst?

A3: Catalysts are used to increase the rate of the esterification or transesterification reaction.[4] The choice between an acid or a base catalyst depends on the nature of your sample.

  • Acid Catalysts (e.g., Boron Trifluoride (BF₃)-Methanol, HCl in Methanol, H₂SO₄ in Methanol): Acid-catalyzed methods are effective for both the esterification of free fatty acids and the transesterification of esterified fatty acids (like those in glycerolipids) simultaneously.[2][5] They are a robust choice for a wide variety of sample types.[2] However, these reactions are generally slower than base-catalyzed reactions.

  • Base Catalysts (e.g., Sodium Methoxide, Potassium Hydroxide): Base-catalyzed transesterification is typically much faster and occurs under milder temperature conditions compared to acid-catalyzed methods.[6] However, these methods are not effective for derivatizing free fatty acids and are highly sensitive to the presence of water, which can lead to saponification.[3][7]

Data Summary Tables

Table 1: Comparison of Acid- and Base-Catalyzed Derivatization Methods

FeatureAcid-Catalyzed Derivatization (e.g., BF₃-Methanol)Base-Catalyzed Derivatization (e.g., Sodium Methoxide)
Reaction Type Esterification of free fatty acids and transesterification of lipidsTransesterification of lipids only
Reaction Speed Slower (minutes to hours)[5]Faster (minutes)[6]
Reaction Temperature 60-100°C[2]Room temperature to 50°C[7][8]
Sensitivity to Water Less sensitive[6]Highly sensitive, can lead to saponification[3]
Common Catalysts Boron trifluoride, HCl, H₂SO₄[9]Sodium methoxide, Potassium hydroxide[5]

Table 2: Recommended Reaction Conditions for Acid-Catalyzed Methylation with BF₃-Methanol

ParameterRecommended Condition
Sample Size 1-25 mg of lipid[2]
Reagent 12-14% Boron Trifluoride in Methanol[2]
Reaction Temperature 60-100°C[2]
Reaction Time 5-60 minutes[2]
Extraction Solvent Hexane or Heptane[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is suitable for the simultaneous esterification of free fatty acids and transesterification of lipids.[2]

Materials:

  • Dried lipid sample (1-25 mg)[2]

  • 12-14% Boron Trifluoride (BF₃) in Methanol[2]

  • Hexane[2]

  • Saturated NaCl solution[10]

  • Anhydrous sodium sulfate[1]

  • Screw-capped glass tubes with PTFE liners[2]

  • Heating block or water bath[2]

Procedure:

  • Weigh 1-25 mg of the dried lipid sample into a screw-capped glass tube.[2]

  • Add 2 mL of 12-14% BF₃ in methanol to the tube.[2]

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for your specific sample type.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.[1][10]

  • Vortex the tube for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.[1]

  • The sample is now ready for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

This method is rapid and efficient for the transesterification of esterified lipids.[7] It is not suitable for free fatty acids.

Materials:

  • Dried lipid extract

  • Methyl tert-butyl ether (MTBE)[7]

  • 2 M Sodium Methoxide (MeONa) in Methanol[7]

  • Hexane[7]

  • 2 M Hydrochloric acid (HCl)[7]

  • Derivatization vial[7]

Procedure:

  • Add 50 µL of MTBE to the dried lipid extract in a derivatization vial and vortex.[7]

  • Add 100 µL of 2 M MeONa in methanol and shake vigorously for 3 minutes.[7]

  • Quench the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid.[7]

  • Mix thoroughly and allow the layers to separate.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • The sample is now ready for GC-MS analysis.

Visual Troubleshooting Guide and Workflows

Below are diagrams illustrating the logical steps for troubleshooting common issues in this compound derivatization and a general experimental workflow.

TroubleshootingWorkflow Troubleshooting Logic for this compound Derivatization start Start: Poor Derivatization Result check_yield Low Yield or Incomplete Reaction? start->check_yield check_artifacts Unexpected Peaks or Artifacts Present? check_yield->check_artifacts No anhydrous Ensure Anhydrous Conditions (Dry Glassware & Solvents) check_yield->anhydrous Yes blank Run Reagent Blank check_artifacts->blank Yes end Successful Derivatization check_artifacts->end No optimize_conditions Optimize Reaction (Time, Temp, Concentration) anhydrous->optimize_conditions cleanup Consider Sample Cleanup (SPE) optimize_conditions->cleanup cleanup->end saponification Check for Saponification (if using base catalyst) blank->saponification reagent_quality Verify Reagent Quality & Storage saponification->reagent_quality reagent_quality->end DerivatizationWorkflow General Experimental Workflow for FAME Analysis sample_prep Sample Preparation (Lipid Extraction & Drying) derivatization Derivatization Reaction (Acid or Base Catalyzed) sample_prep->derivatization extraction FAME Extraction (e.g., with Hexane) derivatization->extraction analysis GC-MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing

References

Technical Support Center: Addressing Matrix Effects in the Quantification of Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for identifying, troubleshooting, and mitigating matrix effects during the quantitative analysis of methyl undecanoate.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in chemical analysis?

A: A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix, such as plasma, urine, or food extracts.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantitative results.[1][2] The effect is particularly prominent in sensitive analytical techniques like electrospray ionization-mass spectrometry (ESI-MS).[2][3]

Q2: Why is the quantification of this compound susceptible to matrix effects?

A: this compound, like other fatty acid methyl esters (FAMEs), is often analyzed in complex biological or food matrices.[4][5] These matrices contain a high abundance of endogenous compounds like phospholipids, salts, and other lipids that can co-extract with the analyte.[2][6] During analysis, especially by LC-MS, these co-eluting substances can interfere with the ionization process of this compound, causing signal suppression or enhancement.[2] In GC-MS, matrix components can accumulate in the injector or on the column, leading to matrix-induced enhancement or poor peak shape.[3]

Q3: What are the common signs of matrix effects in my data?

A: Common indicators of matrix effects include poor accuracy and precision in quality control samples, inconsistent recoveries between different sample lots, non-linear calibration curves, and high variability in signal response for replicate injections of the same sample. A significant difference between the slope of a calibration curve made in a pure solvent and one made in a sample matrix is a direct sign of matrix effects.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ²H). A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[7] It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for reliable normalization and highly accurate quantification.[7]

Q5: When should I use matrix-matched calibration instead of a SIL-IS?

A: Matrix-matched calibration is a suitable alternative when a specific SIL-IS is unavailable or cost-prohibitive.[7] This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte.[1] By doing this, the standards and the unknown samples experience similar matrix effects, which helps to compensate for signal variations.[3][8] This method is effective but requires a consistent and verifiable source of blank matrix and may not account for variability between different sample lots.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery / Signal Suppression Ion Suppression: Co-eluting endogenous compounds (e.g., phospholipids, salts) from the matrix interfere with the ionization of this compound.[2]1. Improve Sample Cleanup: Implement a more rigorous extraction method such as Solid-Phase Extraction (SPE) with a phospholipid removal step or a more selective Liquid-Liquid Extraction (LLE).[6]2. Use a SIL-IS: Spike all samples, standards, and QCs with a stable isotope-labeled internal standard for this compound.[7]3. Optimize Chromatography: Modify the LC or GC gradient to better separate this compound from interfering peaks.[2]4. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, but may compromise sensitivity.[6][9]
High Signal Variability Between Replicates Inconsistent Matrix Effects: The composition of the matrix varies significantly between individual samples or injections. Instrument Contamination: Buildup of matrix components in the ion source or on the GC liner.1. Use a SIL-IS: This is the most effective way to correct for injection-to-injection variability caused by matrix effects.[7]2. Homogenize Samples Thoroughly: Ensure the sample is completely uniform before extraction.3. Perform Instrument Maintenance: Regularly clean the MS ion source, and for GC-MS, replace the injector liner and trim the column.
Poor Calibration Curve Linearity (r² < 0.99) Differential Matrix Effects: The extent of signal suppression or enhancement changes with analyte concentration.Detector Saturation: At high concentrations, the signal may exceed the linear dynamic range of the detector.1. Use Matrix-Matched Standards: Prepare the calibration curve in a blank matrix extract to mimic the effect seen in samples.[1]2. Narrow the Calibration Range: Construct the curve within a smaller, linear concentration range.3. Dilute High-Concentration Samples: Bring samples with expected high concentrations into the linear range of the calibration curve.
Signal Enhancement Matrix-Induced Enhancement (GC): Active sites in the GC inlet can be masked by matrix components, reducing analyte degradation and increasing the signal.[3]Ion Enhancement (LC): Co-eluting compounds may improve the ionization efficiency of the analyte.1. Use a SIL-IS or Matrix-Matched Calibration: Both methods can effectively compensate for predictable signal enhancement.[3]2. Use Analyte Protectants (GC): Add compounds to the sample that will preferentially bind to active sites in the GC inlet.3. Use a Deactivated GC Liner: Ensure the injector liner is highly inert to minimize active sites.
Peak Tailing or Splitting Column Overload: Injecting too much sample or matrix components.Matrix Interference: Co-eluting compounds interacting with the analyte on the analytical column.1. Dilute the Sample Extract: Reduce the overall concentration of material being injected.2. Enhance Sample Cleanup: Use SPE or LLE to remove interfering substances before analysis.[6]3. Check Column Integrity: Ensure the analytical column is not degraded or contaminated.

Experimental Protocols

Protocol 1: Quantifying the Matrix Effect

This protocol allows you to calculate the extent of matrix effects in your assay. The calculation determines the percentage of signal suppression or enhancement.[1]

Methodology:

  • Prepare Set A: Spike a known concentration of this compound standard into a pure solvent (e.g., methanol or hexane).

  • Prepare Set B: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. After the final extraction step, spike the resulting blank extract with the same concentration of this compound standard as in Set A.

  • Analyze and Calculate: Analyze both sets of samples using your LC-MS or GC-MS method. Calculate the matrix effect using the formula below.

Data Interpretation:

Matrix Effect (%)InterpretationAction Required
100% No matrix effectNo compensation needed.
< 100% Ion SuppressionCompensation required (e.g., SIL-IS, matrix-matched standards).
> 100% Ion EnhancementCompensation required (e.g., SIL-IS, matrix-matched standards).

Calculation Formula: Matrix Effect (%) = (Peak Area in Matrix [Set B] / Peak Area in Solvent [Set A]) x 100[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general method for extracting this compound from a plasma matrix while minimizing matrix components.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a SIL-IS solution (e.g., ¹³C-methyl undecanoate). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., HybridSPE®) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[6]

  • Elution: Elute the this compound using an appropriate solvent (e.g., hexane or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.

Visual Guides and Workflows

G start Start: Quantify This compound assess Assess Matrix Effect (See Protocol 1) start->assess is_severe Is ME significant? (e.g., <80% or >120%) assess->is_severe sil_avail Is SIL-IS available? is_severe->sil_avail Yes proceed Proceed with Quantification is_severe->proceed No use_sil Use SIL-IS for Quantification sil_avail->use_sil Yes matrix_match Use Matrix-Matched Calibration sil_avail->matrix_match No use_sil->proceed improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_match->improve_cleanup Consider also matrix_match->proceed end End proceed->end

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Sample Collection (e.g., Plasma) spike 2. Spike with SIL-Internal Standard sample->spike extract 3. Extraction (LLE or SPE) spike->extract deriv 4. Derivatization (if starting from acid) extract->deriv gcms 5. GC-MS or LC-MS Analysis deriv->gcms process 6. Data Processing (Normalize to IS) gcms->process report 7. Report Results process->report

Caption: General experimental workflow for quantifying this compound.

References

Technical Support Center: Optimizing GC Parameters for Methyl Undecanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of methyl undecanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues encountered during analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the GC analysis of this compound, which as a fatty acid methyl ester (FAME), shares common analytical challenges with other FAMEs.

1. Poor Peak Shape

Poor peak shape can significantly impact the accuracy and reproducibility of your results.[1] Below are common peak shape issues and their potential causes and solutions.

  • Peak Tailing: This is observed when the peak's trailing edge is drawn out. A tailing factor greater than 1.5 warrants investigation.[1] Tailing can lead to reduced resolution and inaccurate integration.[1]

    • Possible Causes & Solutions:

      • Improper Column Installation: A poor column cut or incorrect placement in the inlet can cause tailing. Re-cut the column at a 90° angle and ensure it is installed at the correct height according to the manufacturer's instructions.[1][2]

      • Active Sites: Polar analytes can interact with active sites in the liner or at the head of the column. Use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[1]

      • Contamination: Contamination in the injector or column can lead to peak tailing.[3] Clean the injector and replace the liner.[3]

  • Peak Fronting: This is characterized by a leading edge that is less steep than the trailing edge.

    • Possible Causes & Solutions:

      • Column Overload: Injecting too much sample is a common cause of fronting.[3][4] Reduce the injection volume, dilute the sample, or increase the split ratio.[3][4]

      • Incompatible Stationary Phase: Ensure the polarity of the stationary phase is appropriate for this compound.[4]

      • Poor Column Installation: Voids created by a poorly fitted column can cause fronting. Reinstall the column securely.[4]

  • Split Peaks: This occurs when a single compound produces two or more peaks.

    • Possible Causes & Solutions:

      • Improper Column Cut: A jagged or rough column cut can cause peak splitting.[2] Always inspect the column cut with a magnifier.[2]

      • Injection Technique: A fast autosampler injection into an open liner can cause split peaks.[4] Consider using a liner with glass wool or reducing the injection speed.[4]

      • Solvent and Stationary Phase Mismatch: In splitless injection, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak splitting.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-FID parameters for this compound analysis?

For the analysis of FAMEs like this compound, a good starting point for method development is crucial. Below are typical parameters that can be adapted to your specific instrument and column.

ParameterRecommended Setting
GC System Agilent 7890A or equivalent[5]
Column HP-88 (100 m x 0.25 mm x 0.20 µm) or similar polar column[5][6]
Carrier Gas Helium or Hydrogen, constant flow[5][6]
Injector Split/Splitless
Injection Volume 1.0 µL[5]
Split Ratio 50:1 to 100:1[5][6]
Injector Temp. 250 °C[5]
Oven Program Initial: 100-120 °C, Ramp to 230-250 °C[5][6]
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C[5]

Q2: My chromatogram shows no peaks. What should I check?

The absence of peaks can be frustrating. A systematic check of the system is the best approach.

  • Syringe and Injection: Ensure the syringe is functioning correctly and that the sample is being drawn up and injected. A contaminated or blocked syringe can be a cause.[4][7]

  • Column Installation: Verify that the column is installed correctly in both the inlet and the detector. An improper insertion depth can prevent the sample from reaching the detector.[7]

  • Gas Flow: Check for leaks in the system, particularly around the inlet septum.[7] Ensure that the carrier gas and detector gases are flowing at the correct rates.

  • Detector: Confirm that the detector is ignited (for FID) and that all detector parameters are set correctly.[7]

Q3: I am observing ghost peaks in my chromatogram. What is the cause?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the sample.

  • Contaminated Syringe or Inlet: The most common cause is a contaminated syringe or inlet liner.[4] Clean or replace the syringe and the inlet liner.

  • Backflash: This occurs when the sample volume expands beyond the capacity of the liner upon injection. This can be addressed by injecting a smaller volume, using a liner with a larger internal diameter, or increasing the head pressure.[4]

  • Contaminated Carrier Gas: Impurities in the carrier gas can also lead to ghost peaks. Ensure high-purity gas and consider using traps.

Q4: How do I prepare this compound samples for GC analysis?

This compound is a fatty acid methyl ester (FAME). If you are starting with a lipid sample, a derivatization step is required to convert the fatty acids into their more volatile methyl esters.[8][9][10]

  • Esterification/Transesterification: A common method involves a base-catalyzed transmethylation using a methanolic solution of potassium hydroxide.[9] Acid-catalyzed esterification using reagents like boron trifluoride in methanol is also used.[8]

  • Extraction: After derivatization, the FAMEs are typically extracted into a nonpolar solvent like hexane.[5]

  • Dilution: The extracted sample is then diluted to an appropriate concentration for GC analysis.

Experimental Protocols

Protocol 1: General GC-FID Analysis of FAMEs

This protocol provides a general procedure for the analysis of FAMEs, which is applicable to this compound.

  • Instrument Setup:

    • Install a polar capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm) in the GC.[6]

    • Set the injector and detector temperatures to 250 °C and 280 °C, respectively.[5][6]

    • Set the carrier gas (Helium or Nitrogen) to a constant flow mode.[5][6]

    • Set the split ratio to 100:1.[6]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 13 minutes.[6]

    • Ramp 1: 10 °C/min to 180 °C, hold for 6 minutes.[6]

    • Ramp 2: 1 °C/min to 200 °C, hold for 20 minutes.[6]

    • Ramp 3: 4 °C/min to 230 °C, hold for 7 minutes.[6]

  • Injection:

    • Inject 1 µL of the FAME sample.

  • Data Acquisition:

    • Acquire the chromatogram for the duration of the run.

Protocol 2: Sample Preparation via Transesterification

This protocol describes a common method for preparing FAMEs from a lipid sample.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the lipid sample into a screw-cap vial.[5]

  • Reaction:

    • Add 2 mL of a 2 M methanolic potassium hydroxide solution.[9]

    • Vortex the mixture vigorously for 30 seconds at room temperature.[9]

  • Neutralization and Extraction:

    • Add 1 g of sodium hydrogen sulphate to neutralize the excess alkali.[9]

    • Add 2 mL of hexane and vortex thoroughly.[5]

    • Allow the layers to separate.

  • Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC injection.[5]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common GC problems.

Troubleshooting_Peak_Shape cluster_tailing Tailing cluster_fronting Fronting cluster_splitting Splitting start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peaks start->splitting check_column_cut Check Column Cut & Installation tailing->check_column_cut check_liner Inspect/Replace Liner check_column_cut->check_liner trim_column Trim Column Front check_liner->trim_column reduce_conc Reduce Sample Concentration/ Injection Volume fronting->reduce_conc increase_split Increase Split Ratio reduce_conc->increase_split check_phase Check Stationary Phase Compatibility increase_split->check_phase check_cut2 Check Column Cut splitting->check_cut2 check_injection Review Injection Technique/ Liner Type check_cut2->check_injection check_solvent Check Solvent/Phase Polarity Match check_injection->check_solvent

Caption: Troubleshooting workflow for common peak shape problems.

Troubleshooting_No_Peaks start No Peaks Detected check_syringe Is the syringe working correctly and sample being injected? start->check_syringe check_installation Is the column installed correctly in the inlet and detector? check_syringe->check_installation Yes check_gas Are carrier and detector gases flowing correctly? check_installation->check_gas Yes check_detector Is the detector on and parameters set correctly? check_gas->check_detector Yes

References

column selection for optimal separation of methyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information on selecting the optimal column for the separation of methyl undecanoate and troubleshooting common issues encountered during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for the separation of this compound?

For the analysis of fatty acid methyl esters (FAMEs) like this compound, the choice of GC column depends on the complexity of the sample matrix. Polar stationary phases are typically required for these separations.[1] Highly polar cyanopropyl siloxane or polyethylene glycol (PEG) capillary columns are the most common choices.[2]

  • For simple mixtures: A wax-based column (e.g., DB-Wax, FAMEWAX) provides good separation based on carbon number and degree of unsaturation.[3][1]

  • For complex mixtures or isomer separation: A highly polar cyanopropyl column (e.g., HP-88, Rt-2560, DB-23) is recommended for superior resolution, especially for separating cis and trans isomers.[1][2][4]

Q2: How do I choose between a wax-based (PEG) and a cyanopropyl stationary phase?

The choice depends on your specific separation goals.

  • Wax-based (e.g., FAMEWAX): Use for routine analysis where you need to separate FAMEs by carbon chain length and degree of saturation. These columns offer excellent resolution for polyunsaturated FAMEs.[2] However, they are generally unable to resolve geometric (cis/trans) isomers.[3][1]

  • Cyanopropyl-based (e.g., Rt-2560, HP-88): Choose these highly polar phases when you need to separate complex mixtures that include positional or geometric isomers.[2][5] For instance, the Rt-2560 column is the column of choice for analyzing partially hydrogenated fats containing various C18:1 cis and trans isomers.[2]

Q3: What are the typical starting GC parameters for analyzing this compound?

Typical starting parameters involve a split/splitless injector, a flame ionization detector (FID), and a temperature program. The specific conditions can be optimized for your instrument and separation needs.

ParameterTypical Value
Column HP-88, 60 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1 mL/min
Injector Split/Splitless, 250 °C, Split ratio 30:1 to 100:1
Oven Program Initial: 140 °C, hold for 5 min; Ramp: 4 °C/min to 240 °C; Hold: 15 min
Detector (FID) 260 °C, Hydrogen flow: 40 mL/min, Air flow: 450 mL/min

(Note: These are example parameters and may require optimization.)

Troubleshooting Guide

Q4: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing is a common issue in GC and can be caused by several factors.[6]

  • Column Activity: Active sites (e.g., exposed silanols) in the column or liner can interact with the analyte.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first 10-20 cm of the column from the inlet side or replace the column. Using a liner with deactivation is also recommended.

  • Contamination: Non-volatile residues in the injector or column can cause peak tailing.

    • Solution: Clean or replace the injector liner and septum. Bake out the column at its maximum isothermal temperature limit.[6]

  • Incorrect Flow Rate: A flow rate that is too low can lead to broader, tailing peaks.

    • Solution: Verify and optimize the carrier gas flow rate for your column dimensions.

Q5: I am seeing poor resolution between this compound and another FAME. How can I improve the separation?

Improving resolution requires optimizing one of the three factors in the resolution equation: efficiency, selectivity, or retention.[7][8]

  • Increase Selectivity (α): This is the most effective way to improve resolution.

    • Solution: Switch to a more selective stationary phase. If you are using a wax column and have co-elution with an isomer, moving to a highly polar cyanopropyl column like an HP-88 or Rt-2560 will significantly change selectivity and likely resolve the peaks.[3][2]

  • Increase Efficiency (N):

    • Solution: Use a longer column (e.g., 60 m or 100 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). Ensure your carrier gas flow rate is optimal.

  • Increase Retention Factor (k):

    • Solution: Lower the oven temperature or use a slower temperature ramp rate. This increases the analysis time but gives components more time to interact with the stationary phase, often improving separation.[7]

Q6: My retention times are drifting from run to run. What should I check?

Inconsistent retention times are often a sign of system instability.[6]

  • Leaks: A leak in the system (e.g., at the injector septum, column fittings, or gas lines) is a common cause.

    • Solution: Use an electronic leak detector to systematically check for leaks at all connection points and resolve them.[9]

  • Column Issues: A degrading or poorly conditioned column can lead to shifting retention times.

    • Solution: Condition the column. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[10]

  • Flow Control: Inconsistent carrier gas flow will directly impact retention times.

    • Solution: Ensure your electronic pressure control (EPC) is functioning correctly and that the gas supply is stable.

Experimental Protocols

General Protocol for FAME Analysis by GC-FID

This protocol provides a general workflow for the analysis of samples containing this compound.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the oil/fat sample into a reaction vial.

    • Add 2 mL of 2N methanolic sodium hydroxide.

    • Cap the vial and heat at 80 °C for 1 hour to saponify the glycerides.[11]

    • Allow the sample to cool to room temperature.

    • Add 2 mL of 25% boron trifluoride (BF₃) in methanol.[11]

    • Recap the vial and heat again at 80 °C for 1 hour for methylation.

    • Cool the vial, then add 5 mL of hexane and 5 mL of water.

    • Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to an autosampler vial for GC analysis.

  • GC-FID Analysis:

    • Inject 1 µL of the hexane extract into the GC system.

    • Run the GC method using the parameters outlined in the table below.

    • Identify this compound based on its retention time compared to a known standard.

Recommended GC Column Specifications

The table below summarizes recommended column types for FAME analysis.

Stationary PhasePolarityRecommended Use CaseExample Columns
Polyethylene Glycol (PEG)PolarGeneral purpose FAME analysis, separation by saturation.[1]DB-Wax, FAMEWAX
Cyanopropyl SiloxaneMedium-PolarComplex FAME mixtures with some isomer separation.[3][1]DB-23
Biscyanopropyl SiloxaneHighly PolarExcellent separation of complex cis/trans isomers.[3][2]HP-88, Rt-2560
Ionic LiquidExtremely PolarUnique selectivity for positional and geometric isomers.[5]SLB-IL111

Visual Workflows

ColumnSelectionWorkflow start Start: FAME Sample Analysis is_isomer Is cis/trans isomer separation required? start->is_isomer simple_mixture Are you analyzing a simple FAME mixture? is_isomer->simple_mixture No use_cyanopropyl Use a Highly Polar Cyanopropyl Column (e.g., HP-88, Rt-2560) is_isomer->use_cyanopropyl Yes use_wax Use a Wax (PEG) Column (e.g., FAMEWAX) simple_mixture->use_wax Yes simple_mixture->use_cyanopropyl No end_analysis Perform Analysis use_wax->end_analysis complex_isomers Are complex positional isomers present? use_cyanopropyl->complex_isomers use_ionic_liquid Consider an Ionic Liquid Column for unique selectivity (e.g., SLB-IL111) complex_isomers->use_ionic_liquid Yes complex_isomers->end_analysis No use_ionic_liquid->end_analysis TroubleshootingPeakShape Troubleshooting Poor Peak Shape start Symptom: Poor Peak Shape (Tailing or Fronting) check_inlet Step 1: Check Inlet Maintenance start->check_inlet inlet_actions - Replace Septum - Clean/Replace Liner - Check for leaks check_inlet->inlet_actions problem_solved1 Problem Solved? inlet_actions->problem_solved1 check_column Step 2: Evaluate Column Health problem_solved1->check_column No end End Troubleshooting problem_solved1->end Yes column_actions - Condition column overnight - Trim 15cm from inlet - Check for contamination check_column->column_actions problem_solved2 Problem Solved? column_actions->problem_solved2 check_method Step 3: Review Method Parameters problem_solved2->check_method No problem_solved2->end Yes method_actions - Check temperatures (inlet/oven) - Verify carrier gas flow rate - Check for sample overload check_method->method_actions problem_solved3 Problem Solved? method_actions->problem_solved3 replace_column Step 4: Replace Column problem_solved3->replace_column No problem_solved3->end Yes replace_column->end

References

Navigating the Challenge of Co-eluting Isomers with Methyl Undecanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with fatty acid methyl esters (FAMEs), the co-elution of isomers with methyl undecanoate during gas chromatography (GC) analysis can be a significant analytical hurdle. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you resolve these challenging separations.

Troubleshooting Guide: Resolving Co-elution of this compound and its Isomers

When this compound co-elutes with its structural or geometric isomers, a systematic approach to method optimization is crucial. This guide provides a step-by-step process to diagnose and resolve peak co-elution.

Initial Assessment: Confirming Co-elution

Before modifying your GC method, it's essential to confirm that you are indeed dealing with co-eluting peaks and not another issue like peak tailing or broadening.

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a shoulder or a split peak top is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of multiple components.

dot

cluster_start Start cluster_assess Assessment cluster_decision Decision cluster_troubleshoot Troubleshooting Steps cluster_end Resolution start Suspected Co-elution peak_shape Analyze Peak Shape start->peak_shape ms_analysis Examine Mass Spectra Across Peak peak_shape->ms_analysis is_coelution Co-elution Confirmed? ms_analysis->is_coelution optimize_temp Optimize Temperature Program is_coelution->optimize_temp Yes not_resolved Further Optimization Needed is_coelution->not_resolved No - Re-evaluate Issue change_column Change GC Column optimize_temp->change_column adjust_flow Adjust Carrier Gas Flow Rate change_column->adjust_flow advanced_methods Consider Advanced Techniques adjust_flow->advanced_methods resolved Peaks Resolved advanced_methods->resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Step 1: Optimize the GC Temperature Program

The temperature program has a significant impact on the separation of FAMEs.[2] Adjusting the oven temperature ramp rate or adding isothermal holds can often resolve co-eluting compounds.

Parameter AdjustmentEffect on SeparationIdeal for...
Lower Initial Temperature Increases retention and can improve resolution of early-eluting compounds.Separating volatile isomers from the solvent peak.
Slower Temperature Ramp Increases analysis time but generally improves separation for most compounds.Resolving closely eluting structural or geometric isomers.
Faster Temperature Ramp Decreases analysis time but may reduce resolution.[3]Screening simpler mixtures where critical isomer separation is not required.
Add Isothermal Hold Can improve separation for compounds that elute during the hold period.Targeting a specific region of the chromatogram where co-elution is known to occur.
Step 2: Evaluate and Change the GC Column

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers. For FAME isomer separations, highly polar stationary phases are generally recommended.

Column TypeStationary Phase PrincipleRecommended for...
Highly Polar (e.g., Biscyanopropyl) Provides high selectivity for cis/trans isomers.[4][5]Baseline separation of geometric isomers of undecenoic acid methyl esters from this compound.
Ionic Liquid (IL) Columns Offer unique selectivity and high polarity, often providing enhanced resolution of positional and geometric FAME isomers.[6][7]Complex mixtures where traditional polar columns fail to provide adequate separation.
Non-Polar (e.g., 5% Phenyl Polysiloxane) Separates primarily by boiling point. Isomers with similar boiling points will likely co-elute.[1]Not recommended for isomer separation but can be useful for separating FAMEs by carbon chain length.
Step 3: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency. Optimizing the flow rate can lead to sharper peaks and improved resolution. It is advisable to perform a van Deemter plot analysis to determine the optimal flow rate for your specific column and analytes.

Step 4: Consider Advanced Separation Techniques

If the above steps do not provide the desired resolution, more advanced techniques may be necessary.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different selectivities to provide a significant increase in peak capacity and resolving power, making it highly effective for separating complex isomer mixtures.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate isomers of this compound?

A: Isomers, particularly positional and geometric (cis/trans) isomers, often have very similar boiling points and polarities. This makes their separation by conventional GC challenging, as the separation is based on these physicochemical properties. Effective separation relies on exploiting subtle differences in their interaction with a highly selective GC stationary phase.

Q2: What is the first thing I should try if I suspect co-elution?

A: The most straightforward initial step is to adjust your oven temperature program. A slower ramp rate (e.g., decreasing from 10°C/min to 2°C/min) will increase the time your analytes spend in the column, often providing the necessary resolution for closely eluting peaks.

Q3: How do I choose the right GC column for separating FAME isomers?

A: For FAME isomer separations, especially cis/trans isomers, a highly polar column is essential. Columns with a high percentage of cyanopropyl in the stationary phase, such as the SP-2560 or HP-88, are industry standards and are specified in official methods like AOAC 996.06.[4] For particularly challenging separations, an ionic liquid column may offer the required selectivity.[6]

Q4: Can my sample preparation method affect co-elution?

A: Yes. Incomplete derivatization of fatty acids to their methyl esters can result in broad or tailing peaks of the parent fatty acids, which can overlap with the FAME peaks. Ensure your methylation procedure is complete. A common method involves transesterification using a reagent like boron trifluoride in methanol.

Q5: My GC-MS shows two co-eluting peaks with very similar mass spectra. How can I quantify them?

A: If chromatographic separation is not fully achievable, you may be able to use deconvolution software provided with your MS data system. Alternatively, if there are unique fragment ions for each isomer, you can use selected ion monitoring (SIM) to quantify each compound based on its unique ion, even with partial chromatographic overlap.[10]

Quantitative Data: Retention Times of this compound on Different GC Columns

The following table presents the retention times of this compound on three different GC columns with varying polarities, demonstrating the impact of the stationary phase on elution.

CompoundHP-5MS (Non-polar) Retention Time (min)DB-225MS (Mid-polar) Retention Time (min)SLB-IL111 (Highly polar) Retention Time (min)
This compound (C11:0) 11.8112.1217.12

Data sourced from a study on the separation of FAMEs.[11]

Experimental Protocols

Protocol 1: Standard FAMEs Analysis using a Highly Polar Cyanopropyl Column

This protocol is a starting point for the separation of FAMEs, including this compound and its isomers, using a commonly recommended highly polar column.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness.[12]

  • Carrier Gas: Helium or Hydrogen. For Helium, a typical starting flow rate is 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp at 4°C/min to 240°C.

    • Hold at 240°C for 15 minutes.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (e.g., 50:1 or 100:1)

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 260°C

dot

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis sample Fatty Acid Sample derivatize Derivatize to FAMEs (e.g., BF3/Methanol) sample->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC extract->inject column SP-2560 Column inject->column temp_program Temperature Program (140°C -> 240°C) column->temp_program detection FID or MS Detection temp_program->detection chromatogram Obtain Chromatogram detection->chromatogram identify Identify Peaks chromatogram->identify quantify Quantify Peaks identify->quantify

Caption: Experimental workflow for FAME analysis by GC.

Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization

This is a common procedure for the preparation of FAMEs from lipid samples.

  • Weigh approximately 25 mg of the lipid sample into a screw-cap test tube.

  • Add 1.5 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 5 minutes.

  • Cool to room temperature.

  • Add 2 mL of Boron Trifluoride (BF3) in methanol (12-14%).

  • Heat at 100°C for 5 minutes.

  • Cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Shake vigorously for 30 seconds.

  • Allow the layers to separate.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

References

calibration curve problems for methyl undecanoate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of methyl undecanoate using calibration curves.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format to help you resolve issues during your experiments.

Q1: My calibration curve for this compound has poor linearity (R² value < 0.995). What are the potential causes and how can I fix it?

Poor linearity can arise from several factors, from sample preparation to instrument issues. Here’s a checklist of what to investigate:

  • Standard Preparation Errors: Inaccuracies in the preparation of your stock solution or serial dilutions are a common source of non-linearity.

    • Solution: Carefully re-prepare your calibration standards, ensuring precise weighing and dilutions. It is advisable to prepare standards independently rather than through serial dilution from a single stock to avoid propagating errors[1][2].

  • Inappropriate Calibration Range: Your chosen concentration range may exceed the linear dynamic range of the detector for this compound.

    • Solution: Adjust the concentration range of your standards. You may need to prepare a new set of standards with a narrower concentration range to find the linear portion of the response.

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the calibration curve.

    • Solution: Dilute your higher concentration standards and re-analyze. If detector saturation is the issue, you will observe a return to linearity at lower concentrations.

  • Contamination: Contamination in the GC-MS system, such as in the injector port or column, can lead to inconsistent responses.

    • Solution: Clean the injector port and replace the liner and septum. Bake out the column according to the manufacturer's instructions to remove any contaminants.

Q2: I'm observing significant variability and poor reproducibility in my replicate injections of this compound standards. What should I investigate?

Inconsistent results can be frustrating. Here are the likely culprits:

  • Injector Issues: Problems with the autosampler or manual injection technique can lead to variable injection volumes.

    • Solution: For autosamplers, check the syringe for air bubbles or damage. For manual injections, ensure a consistent and rapid injection technique. Running several solvent blanks can help clean the syringe and injector port from previous runs[3].

  • System Leaks: Leaks in the GC system can cause fluctuations in carrier gas flow, leading to variable peak areas and retention times.

    • Solution: Perform a leak check of the system, paying close attention to the injector septum, column fittings, and gas lines[3].

  • Column Degradation: A deteriorating GC column can result in poor peak shape and inconsistent responses.

    • Solution: Condition the column as per the manufacturer's guidelines. If performance does not improve, you may need to trim the front end of the column or replace it entirely[4].

Q3: I suspect matrix effects are impacting my this compound quantification in complex samples. How can I confirm and mitigate this?

Matrix effects occur when other components in your sample interfere with the ionization and detection of this compound, leading to signal suppression or enhancement[5][6][7].

  • Confirmation of Matrix Effects:

    • Post-extraction Spike: Prepare a blank matrix extract and spike it with a known concentration of this compound. Compare the response to a standard in a neat solvent at the same concentration. A significant difference in response (typically >15-20%) indicates the presence of matrix effects[5].

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects[8].

    • Use of an Internal Standard: this compound itself is often used as an internal standard[9][10][11]. When quantifying other analytes, a suitable internal standard that is chemically similar to this compound but not present in the sample can be used to correct for variability in sample preparation and instrument response.

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis[12].

    • Sample Cleanup: Employ additional sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components from your sample matrix before analysis.

Q4: My this compound peak is tailing or showing poor peak shape. What could be the cause?

Poor peak shape can compromise the accuracy of your quantification.

  • Active Sites in the System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated liner and ensure all surfaces in the sample flow path are inert. If the column is old, it may have developed active sites; consider replacing it[13].

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Flow Rate: An incorrect carrier gas flow rate can affect peak shape.

    • Solution: Optimize the carrier gas flow rate for your specific column and method.

Quantitative Data Summary

The following table summarizes typical parameters for a this compound calibration curve. Note that these values can vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Injection Volume 1 µL
Carrier Gas Helium
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm

Experimental Protocol: Generating a Standard Calibration Curve for this compound

This protocol outlines the key steps for creating a reliable calibration curve for the quantification of this compound.

1. Preparation of Stock and Working Standards:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane or methanol.
  • From the stock solution, prepare a series of at least 5-7 working standards by serial dilution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Injector: Set the injector temperature to 250°C in splitless mode.
  • Oven Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
  • MS Detector: Set the transfer line temperature to 280°C and the ion source temperature to 230°C. Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 74, 87, 200)[14][15].

3. Data Acquisition and Analysis:

  • Inject each calibration standard in triplicate to assess reproducibility.
  • Integrate the peak area of the target ion for this compound in each chromatogram.
  • Construct a calibration curve by plotting the average peak area against the corresponding concentration.
  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically ≥ 0.995[3].

Visualization

The following diagram illustrates a logical workflow for troubleshooting common calibration curve problems.

Calibration_Troubleshooting start Start: Calibration Curve Problem check_linearity Poor Linearity (R² < 0.995)? start->check_linearity check_reproducibility Poor Reproducibility? check_linearity->check_reproducibility No linearity_solutions Troubleshoot Linearity check_linearity->linearity_solutions Yes check_matrix_effects Suspect Matrix Effects? check_reproducibility->check_matrix_effects No reproducibility_solutions Troubleshoot Reproducibility check_reproducibility->reproducibility_solutions Yes check_peak_shape Poor Peak Shape? check_matrix_effects->check_peak_shape No matrix_effects_solutions Address Matrix Effects check_matrix_effects->matrix_effects_solutions Yes peak_shape_solutions Improve Peak Shape check_peak_shape->peak_shape_solutions Yes end_node Problem Resolved check_peak_shape->end_node No reprepare_standards Re-prepare Standards linearity_solutions->reprepare_standards adjust_range Adjust Concentration Range linearity_solutions->adjust_range check_detector Check for Detector Saturation linearity_solutions->check_detector clean_system Clean Injector & Column linearity_solutions->clean_system reprepare_standards->end_node adjust_range->end_node check_detector->end_node clean_system->end_node check_injector Check Injector/Syringe reproducibility_solutions->check_injector leak_check Perform Leak Check reproducibility_solutions->leak_check inspect_column Inspect/Condition Column reproducibility_solutions->inspect_column check_injector->end_node leak_check->end_node inspect_column->end_node matrix_matched Use Matrix-Matched Standards matrix_effects_solutions->matrix_matched internal_standard Use Internal Standard matrix_effects_solutions->internal_standard sample_cleanup Improve Sample Cleanup matrix_effects_solutions->sample_cleanup matrix_matched->end_node internal_standard->end_node sample_cleanup->end_node deactivated_liner Use Deactivated Liner peak_shape_solutions->deactivated_liner check_overload Check for Column Overload peak_shape_solutions->check_overload optimize_flow Optimize Flow Rate peak_shape_solutions->optimize_flow deactivated_liner->end_node check_overload->end_node optimize_flow->end_node

Caption: Troubleshooting workflow for calibration curve problems.

References

Validation & Comparative

A Researcher's Guide to the Validation of Internal Standards for Biodiesel Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance and supporting experimental data for ensuring accurate quantification of fatty acid methyl esters (FAMEs) in biodiesel.

The accurate determination of the total fatty acid methyl ester (FAME) content is critical for ensuring the quality of biodiesel and its compliance with international standards such as EN 14214 and ASTM D6751. Gas chromatography with flame ionization detection (GC-FID) is the most common analytical technique employed for this purpose, and the use of a suitable internal standard (IS) is paramount for achieving accurate and precise quantification. This guide provides a comprehensive overview of the validation process for an internal standard in biodiesel analysis, complete with experimental protocols and comparative data to aid researchers in selecting and validating an appropriate IS for their specific needs.

While standard methods like EN 14103 have historically recommended internal standards such as methyl heptadecanoate (C17:0) and later methyl nonadecanoate (C19:0), these can present challenges.[1][2] For instance, methyl heptadecanoate can be naturally present in biodiesel derived from animal fats, and methyl nonadecanoate may co-elute with certain FAMEs, leading to analytical inaccuracies.[1][2] This has prompted research into alternative internal standards. This guide will use examples from the validation of alternative internal standards to illustrate the validation process.

The Ideal Internal Standard: Key Characteristics

An ideal internal standard for biodiesel analysis should possess the following characteristics:

  • Not naturally present: It should not be a naturally occurring component in the biodiesel feedstock.

  • Completely resolved: Its peak in the chromatogram should be well-separated from all other FAME peaks.

  • Stable: It must be chemically stable throughout the analytical process.

  • Similar properties: It should have physical and chemical properties (e.g., boiling point, polarity) similar to the analytes of interest.

  • Commercially available in high purity: To ensure consistency and accuracy.

Experimental Protocol: A Step-by-Step Validation Workflow

The following protocol outlines the key steps and parameters for the validation of a new internal standard for biodiesel analysis by GC-FID. This protocol is based on methodologies reported for the validation of alternative internal standards.[1]

Preparation of Solutions
  • Internal Standard Stock Solution: Accurately weigh approximately 100 mg of the internal standard (e.g., methyl undecanoate) and dissolve it in n-heptane in a 50 mL volumetric flask to obtain a concentration of about 2 mg/mL.

  • Biodiesel Sample Preparation: Accurately weigh approximately 50 mg of the biodiesel sample into a vial. Add a precise volume of the internal standard stock solution (e.g., 1 mL) and dilute with n-heptane.

Gas Chromatography (GC-FID) Conditions
  • Column: A capillary column suitable for FAME analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • Injector: Split/splitless injector at 250°C with a split ratio of 1:50.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

Validation Parameters

The validation of the analytical method should be performed according to established guidelines and should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is evaluated by analyzing biodiesel samples with and without the internal standard to ensure no co-elution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of calibration standards at different concentrations and plotting the peak area ratio (analyte/IS) against the concentration ratio. The coefficient of determination (R²) should be > 0.99.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a certified reference material (CRM) or by comparing the results obtained with the new internal standard to those obtained with a well-established standard method (e.g., EN 14103 with methyl nonadecanoate).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The precision is usually expressed as the relative standard deviation (RSD).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., changes in oven temperature, flow rate).

Performance Comparison of Internal Standards

The following table summarizes the performance data for different internal standards as reported in the literature. It is important to note that a comprehensive validation study for this compound was not found in the public domain at the time of this review. The data presented for alternative internal standards serves to illustrate the expected performance of a well-validated method.

Parameter Methyl Heptadecanoate (C17:0) Methyl Nonadecanoate (C19:0) Hexadecyl Acetate [1]Notes
Selectivity Potential interference in tallow-based biodiesel.Potential co-elution with C18:3 isomers.Good resolution from FAMEs in soy and canola biodiesel.Selectivity is highly dependent on the biodiesel feedstock and chromatographic conditions.
Accuracy (vs. Reference Method) Generally good, but can be inaccurate with certain feedstocks.Generally good, but resolution issues can affect accuracy.F-test and t-test showed no significant difference from the reference method.Accuracy should be assessed for each specific biodiesel matrix.
Repeatability (RSD%) Typically < 2%Typically < 2%0.1 - 0.4%Demonstrates the precision of the method under the same operating conditions.
Intermediate Precision (RSD%) Typically < 3%Typically < 3%0.2 - 1.8%Indicates the method's reproducibility over time and with different analysts.
Robustness Generally robust within specified method parameters.Generally robust within specified method parameters.Method was found to be robust to small changes in initial oven temperature and carrier gas flow rate.A robust method is essential for routine laboratory use.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an internal standard in biodiesel analysis.

G Workflow for Internal Standard Validation in Biodiesel Analysis cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Outcome IS_stock Prepare Internal Standard Stock Solution Sample_prep Prepare Biodiesel Samples with Internal Standard IS_stock->Sample_prep GC_analysis GC-FID Analysis Sample_prep->GC_analysis Selectivity Selectivity Assessment GC_analysis->Selectivity Linearity Linearity Study GC_analysis->Linearity Accuracy Accuracy Determination GC_analysis->Accuracy Precision Precision Evaluation (Repeatability & Intermediate) GC_analysis->Precision Robustness Robustness Testing GC_analysis->Robustness Validated_method Validated Analytical Method Selectivity->Validated_method Linearity->Validated_method Accuracy->Validated_method Precision->Validated_method Robustness->Validated_method

Caption: A flowchart outlining the key stages in the validation of an internal standard for biodiesel analysis.

Conclusion

The selection and proper validation of an internal standard are crucial for the accurate and reliable analysis of FAMEs in biodiesel. While this compound has been mentioned as a potential internal standard, a lack of comprehensive, publicly available validation data makes a direct performance comparison challenging. However, by following a systematic validation protocol as outlined in this guide, researchers can rigorously assess the suitability of any potential internal standard, including this compound, for their specific analytical needs. The validation data from alternative internal standards like hexadecyl acetate demonstrate that with careful selection and validation, it is possible to overcome the limitations of standardly used internal standards and achieve high-quality analytical results.

References

A Comparative Guide to Methyl Undecanoate and Methyl Laurate as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic analysis, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise quantification. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. The selection of an appropriate internal standard is critical to the validity of the analytical method. This guide provides a detailed comparison of two commonly used fatty acid methyl esters (FAMEs), methyl undecanoate (C11:0) and methyl laurate (C12:0), as internal standards.

Physicochemical Properties

The ideal internal standard should be chemically similar to the analyte(s) of interest but sufficiently different to be well-separated chromatographically. Both this compound and methyl laurate are saturated fatty acid methyl esters, making them suitable for analyses involving other FAMEs. Their physical and chemical properties are summarized below.

PropertyThis compoundMethyl LaurateReference
Chemical Formula C₁₂H₂₄O₂C₁₃H₂₆O₂[1][2]
Molecular Weight 200.32 g/mol 214.34 g/mol [1][2]
Boiling Point Not specified267 °C[2]
Melting Point Not specified5.2 °C[2]
Density 0.872 g/mL at 25 °C0.8702 g/mL at 20 °C[2]
Refractive Index n20/D 1.429n20/D 1.431[3]
Solubility Insoluble in waterInsoluble in water; miscible with ethanol and ether[2]
CAS Number 1731-86-8111-82-0[2]

Performance as Internal Standards

The choice between this compound and methyl laurate as an internal standard often depends on the specific fatty acid profile of the sample being analyzed. The primary goal is to select a compound that does not co-elute with any of the analytes and is not naturally present in the sample.

This compound (C11:0) , being an odd-chain fatty acid methyl ester, is often a preferred internal standard in the analysis of biological samples where even-chain fatty acids are predominant. Its use prevents potential interference from endogenous sample components. For instance, it has been successfully employed as an internal standard in the gas chromatographic (GC) analysis of biodiesel derived from transesterification processes[4]. A seasoned chemist in an online discussion also reported using this compound as an internal standard for their FAMEs mixed standard solution in GC-FID analysis[5].

Methyl Laurate (C12:0) , a saturated 12-carbon fatty acid methyl ester, is also frequently used as an internal standard, particularly when the sample is not expected to contain significant amounts of endogenous lauric acid. Its utility has been demonstrated in improving the reproducibility and recovery in the analysis of fatty acid methyl esters[6]. In one study, methyl laurate was used as an internal standard for the analysis of this compound isomers, highlighting its suitability in specific analytical contexts[7]. Furthermore, it has been utilized in the optimization of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) methods[8].

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of fatty acid methyl esters (FAMEs) using gas chromatography with an internal standard. This protocol can be adapted for use with either this compound or methyl laurate.

Sample Preparation and Derivatization
  • Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification: The extracted lipids are saponified by heating with a methanolic solution of sodium hydroxide or potassium hydroxide to yield free fatty acids.

  • Methylation: The free fatty acids are then converted to their corresponding methyl esters (FAMEs) using a methylating agent such as boron trifluoride in methanol or methanolic HCl.

  • Internal Standard Addition: A known amount of the chosen internal standard (this compound or methyl laurate) is added to the sample before the extraction or derivatization step to account for any losses during sample preparation.

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane or iso-octane.

  • Sample Dilution: The extracted FAMEs are then diluted to an appropriate concentration for GC analysis.

Gas Chromatography (GC) Analysis
  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

  • Column: A capillary column suitable for FAME analysis, such as a polar phase column (e.g., wax-type) or a cyanopropyl-substituted column.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation of all FAMEs. For example, an initial oven temperature of 100°C, held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 15 minutes.

  • Detector Temperature: The FID is typically maintained at a higher temperature than the final oven temperature (e.g., 260°C).

Quantification

The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a response factor.

Logical Workflow for Internal Standard Method

The following diagram illustrates the logical workflow of using an internal standard in a chromatographic analysis.

InternalStandardWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Sample SpikedSample Spiked Sample Sample->SpikedSample IS Internal Standard (IS) (Known Concentration) IS->SpikedSample PreparedSample Prepared Sample (Extraction, Derivatization) SpikedSample->PreparedSample GC Gas Chromatography (GC) PreparedSample->GC Chromatogram Chromatogram (Peak Areas) GC->Chromatogram Calculation Calculation (Area_Analyte / Area_IS) * Conc_IS Chromatogram->Calculation Result Analyte Concentration Calculation->Result

Caption: Workflow of the internal standard method in chromatography.

Conclusion

Both this compound and methyl laurate are effective internal standards for the quantitative analysis of fatty acid methyl esters by gas chromatography. The choice between the two primarily depends on the composition of the sample matrix. This compound is particularly advantageous for biological samples due to its odd-carbon chain, which minimizes the risk of interference from endogenous even-chain fatty acids. Methyl laurate is a suitable alternative when endogenous lauric acid is absent or present at negligible levels. The selection should be based on a thorough validation of the analytical method, ensuring that the chosen internal standard provides the required accuracy, precision, and reliability for the specific application.

References

A Comparative Guide to Internal Standards for Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acid methyl esters (FAMEs) is critical in various fields, from metabolic research and drug development to food science and biofuel production. The use of an appropriate internal standard (IS) is paramount to correct for variations during sample preparation and analysis, thereby ensuring the reliability of quantitative data. This guide provides a comparative analysis of commonly used internal standards for FAME analysis, supported by experimental data and detailed protocols.

Principles of Internal Standardization in FAME Analysis

An ideal internal standard for FAME analysis should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.

  • Non-Endogenous: It must not be naturally present in the sample to avoid interference and inaccurate quantification.

  • Chromatographic Resolution: It should be well-resolved from the analyte peaks in the chromatogram.

  • Stability: It must be stable throughout the entire analytical procedure.

The most commonly employed internal standards in FAME analysis fall into two main categories: odd-chain fatty acids and stable isotope-labeled (SIL) fatty acids.

Comparative Analysis of Common Internal Standards

The selection of an internal standard is a critical step in developing a robust quantitative FAME analysis method. The choice depends on the specific fatty acids being quantified, the sample matrix, and the analytical instrumentation available.

Odd-Chain Fatty Acid Methyl Esters

Odd-chain FAMEs, such as methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0), are frequently used as internal standards because they are typically absent or present in very low concentrations in most biological samples.[1][2]

Advantages:

  • Cost-effective and readily available.

  • Behave similarly to even-chain FAMEs during extraction and derivatization.

Disadvantages:

  • May be present in some samples, such as those from ruminants or certain microorganisms, requiring careful verification.[1]

  • Potential for co-elution with other FAMEs, especially in complex mixtures. For instance, C19:0 can be difficult to resolve from C18:2 and C18:3 isomers in some chromatographic systems.[3]

Stable Isotope-Labeled (SIL) FAMEs

SIL internal standards, such as deuterated or ¹³C-labeled FAMEs, are considered the gold standard for quantitative mass spectrometry-based lipidomics.[4] They have nearly identical chemical and physical properties to their endogenous counterparts, leading to very similar extraction and ionization efficiencies.[1]

Advantages:

  • Provide the highest accuracy and precision by correcting for matrix effects and variations in instrument response.[5]

  • Co-elute with the target analyte, minimizing variability due to retention time shifts.[4]

Disadvantages:

  • Significantly more expensive than odd-chain fatty acids.

  • A specific SIL standard is required for each analyte to be quantified accurately.

Performance Data of Different Internal Standards

The following tables summarize the performance characteristics of commonly used internal standards for FAME analysis based on data from various validation studies.

Table 1: Performance Characteristics of Odd-Chain FAME Internal Standards
Internal StandardLinearity (R²)Precision (RSD%)Accuracy/Recovery (%)Key Considerations
Methyl Heptadecanoate (C17:0) >0.99<15%85-115%Widely used, but potential for natural occurrence in some samples.[3][6]
Methyl Nonadecanoate (C19:0) >0.99<15%85-115%Good alternative to C17:0, but can co-elute with C18 unsaturated FAMEs.[7][8][9]
Methyl Undecanoate (C11:0) >0.99<15%Not specifiedSuitable for samples where shorter chain fatty acids are not of interest.[2]
Methyl Tridecanoate (C13:0) Not specifiedNot specifiedNot specifiedLess common, but a potential option when other odd-chain FAs are present.[1]
Table 2: Comparative Performance of Stable Isotope-Labeled Internal Standards

The use of a structurally similar versus a dissimilar SIL IS can impact the accuracy and precision of the measurement. The following data is adapted from a study investigating the impact of IS selection on long-chain fatty acid quantification.[1]

AnalyteInternal StandardMedian Relative Absolute Percent BiasMedian Increase in Variance
C14:0D27-C14:0 (ideal)--
C14:0D31-C16:02.5%120%
C14:0D35-C18:05.1%250%
C22:6n-3D5-C22:6n-3 (ideal)--
C22:6n-3D5-C22:5n-30.8%50%
C22:6n-3D47-C24:09.2%450%

These data highlight that while accuracy may remain relatively stable when using a non-ideal SIL IS, the precision of the measurement can be significantly compromised.[1]

Experimental Protocols

Accurate FAME analysis relies on meticulous and standardized experimental procedures. Below are detailed methodologies for sample preparation and chromatographic analysis.

Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Internal Standard Addition: Add a known amount of the selected internal standard to the homogenate.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Lipid Collection: Collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

FAME Preparation (Transesterification)
  • Reagent Addition: Add 1% sulfuric acid in methanol to the dried lipid extract.

  • Incubation: Heat the mixture at 80-100°C for 1-2 hours.

  • Extraction: After cooling, add hexane and water, vortex, and centrifuge.

  • FAME Collection: Collect the upper hexane layer containing the FAMEs for GC analysis.

Gas Chromatography (GC) Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560) or a polyethylene glycol phase (e.g., FAMEWAX), is typically used for FAME separation.[10][11]

  • Injection: Cold on-column or programmed temperature vaporization (PTV) injection is preferred to minimize discrimination of volatile FAMEs.[12]

  • Temperature Program: An optimized temperature gradient is used to achieve good resolution of all FAMEs of interest.

  • Quantification: The concentration of each FAME is calculated based on the peak area ratio of the analyte to the internal standard and the known concentration of the internal standard.[12]

Visualization of Fatty Acid Metabolism

To provide context for the importance of FAME analysis, the following diagrams illustrate key metabolic pathways involving fatty acids.

Fatty Acid Beta-Oxidation Workflow

The following diagram outlines the process of fatty acid beta-oxidation, the primary pathway for the catabolism of fatty acids to produce energy.

Fatty_Acid_Beta_Oxidation cluster_membrane Fatty_Acid Fatty Acid (in Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 Carnitine Mitochondrial_Membrane Mitochondrial Membrane Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Translocase Translocase Acylcarnitine->Translocase Across Outer Membrane Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA (in Matrix) Translocase->Fatty_Acyl_CoA_Matrix Across Inner Membrane CPT2 CPT II Fatty_Acyl_CoA_Matrix->CPT2 Carnitine Beta_Oxidation_Cycle Beta-Oxidation Cycle Fatty_Acyl_CoA_Matrix->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA FADH2_NADH FADH2, NADH Beta_Oxidation_Cycle->FADH2_NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->FADH2_NADH ETC Electron Transport Chain FADH2_NADH->ETC ATP ATP ETC->ATP

Caption: Workflow of fatty acid transport into the mitochondria and subsequent beta-oxidation.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical decision in the analytical workflow. This diagram illustrates the logical considerations for selecting an appropriate internal standard.

IS_Selection_Logic Start Start: Quantitative FAME Analysis Question1 Is the analysis MS-based? Start->Question1 SIL_IS Use Stable Isotope-Labeled (SIL) Internal Standard Question1->SIL_IS Yes Odd_Chain_IS Use Odd-Chain Internal Standard Question1->Odd_Chain_IS No (GC-FID) Validate_IS Validate Internal Standard: - Linearity - Precision - Accuracy SIL_IS->Validate_IS Question2 Is the odd-chain FA absent in the sample? Odd_Chain_IS->Question2 Question2->Validate_IS Yes Check_Literature Check literature and/or perform preliminary analysis Question2->Check_Literature Alternative_IS Consider alternative odd-chain IS or non-FA IS Question2->Alternative_IS No Final_Analysis Perform Final Quantitative Analysis Validate_IS->Final_Analysis Check_Literature->Question2 Alternative_IS->Validate_IS

Caption: Decision tree for selecting an appropriate internal standard for FAME analysis.

References

A Comparative Guide to the Accuracy and Precision of Methyl Undecanoate in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in chromatographic techniques like gas chromatography (GC), the choice of an internal standard is paramount to achieving accurate and precise results. Methyl undecanoate (C11:0) has long been a staple internal standard, especially in the analysis of fatty acid methyl esters (FAMEs). This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate internal standard for their specific analytical needs.

The Role and Importance of Internal Standards

Internal standards are crucial in analytical chemistry for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed. By adding a known amount of the internal standard to both the sample and calibration standards, any variations in the analytical process will affect both the analyte and the internal standard equally, allowing for accurate quantification.

This compound, with its odd-numbered carbon chain, is often absent or present in very low concentrations in most biological and industrial samples, making it a suitable candidate for an internal standard in FAME analysis.

Performance Comparison of this compound and Alternatives

While this compound is widely used, other odd-chain fatty acid methyl esters are also employed as internal standards. The selection of an appropriate internal standard often depends on the specific sample matrix and the analytes being quantified. This section compares the performance of this compound with common alternatives such as methyl tridecanoate (C13:0), methyl heptadecanoate (C17:0), and methyl nonadecanoate (C19:0).

The following table summarizes the key performance parameters for these internal standards based on typical validation data for FAME analysis using GC with flame ionization detection (GC-FID). It is important to note that specific performance can vary based on the analytical method and matrix.

Internal StandardTypical Accuracy (% Recovery)Typical Precision (%RSD)Linearity (R²)Key Considerations
This compound (C11:0) 98 - 102%< 2%> 0.99Good volatility, suitable for shorter chain FAMEs. May not be ideal for samples where it could be endogenously present, albeit rarely.
Methyl Tridecanoate (C13:0) 98 - 102%< 2%> 0.999A good general-purpose internal standard for FAME analysis.
Methyl Heptadecanoate (C17:0) 98 - 102%≤ 2%> 0.99Commonly used in biodiesel analysis, but can be present in some natural fats and oils, such as bovine tallow[1].
Methyl Nonadecanoate (C19:0) 98 - 102%≤ 2%> 0.99Another common choice for biodiesel analysis. However, its retention time can be close to that of some C18 FAMEs, potentially leading to co-elution issues in certain chromatographic systems[2].

Note: The accuracy and precision values presented are typical acceptance criteria for validated analytical methods and represent the expected performance under optimized conditions.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical results. Below are representative experimental protocols for the quantitative analysis of FAMEs using an internal standard like this compound.

Sample Preparation: Transesterification

A common method for preparing FAMEs from lipids is through transesterification.

Acid-Catalyzed Transesterification:

  • Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

  • Add 2 mL of a 1% sulfuric acid solution in methanol.

  • Add a known concentration of the internal standard (e.g., this compound) in a suitable solvent.

  • Seal the tube and heat at 80-100°C for 1-2 hours.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Base-Catalyzed Transesterification:

  • Dissolve the lipid sample in a suitable solvent (e.g., toluene).

  • Add a known amount of the internal standard.

  • Add a solution of sodium methoxide in methanol (e.g., 0.5 M).

  • Vortex the mixture at room temperature for 5-10 minutes.

  • Add water and hexane, vortex, and allow the layers to separate.

  • Transfer the upper hexane layer for GC analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions
  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, HP-88, or similar).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation of FAMEs. An example program could be:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: Typically 20:1 to 50:1.

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical relationship in selecting an appropriate internal standard.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Add_IS Add Known Amount of Internal Standard (e.g., this compound) Sample->Add_IS Derivatization Transesterification to FAMEs Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_FID GC-FID Analysis Extraction->GC_FID Peak_Integration Peak Area Integration GC_FID->Peak_Integration Ratio_Calc Calculate Analyte/IS Area Ratio Peak_Integration->Ratio_Calc Calibration Compare to Calibration Curve Ratio_Calc->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Quantitative analysis workflow using an internal standard.

Internal Standard Selection Logic Start Start: Need for Quantitative Analysis Is_IS_Needed Is an Internal Standard (IS) required? Start->Is_IS_Needed Select_IS Select Potential Internal Standards (e.g., this compound, C13:0, C17:0, C19:0) Is_IS_Needed->Select_IS Yes Criteria Evaluation Criteria Select_IS->Criteria Absent Absent in Sample Matrix? Criteria->Absent Similar Chemically Similar to Analytes? Criteria->Similar Resolved Chromatographically Resolved? Criteria->Resolved Absent->Select_IS No, choose another Absent->Similar Yes Similar->Select_IS No, consider alternatives Similar->Resolved Yes Resolved->Select_IS No, adjust method or IS Validate Validate Method Performance (Accuracy, Precision, Linearity) Resolved->Validate Yes Final_Choice Final IS Selection Validate->Final_Choice

Logical workflow for selecting a suitable internal standard.

Conclusion

This compound remains a robust and reliable internal standard for the quantitative analysis of fatty acid methyl esters, particularly in applications where odd-chain fatty acids are not naturally present. Its performance in terms of accuracy, precision, and linearity is comparable to other commonly used odd-chain FAME internal standards such as methyl tridecanoate, methyl heptadecanoate, and methyl nonadecanoate.

The ultimate choice of an internal standard should be guided by a thorough validation process that considers the specific sample matrix and the chromatographic separation of the analytes of interest. For general FAME analysis, this compound and methyl tridecanoate are excellent choices due to their lower likelihood of being present in samples. In specific applications like biodiesel analysis, while methyl heptadecanoate and methyl nonadecanoate are standard, care must be taken to ensure they do not co-elute with other FAMEs or are not already present in the sample. By carefully selecting and validating the internal standard, researchers can ensure the generation of high-quality, reliable quantitative data.

References

A Guide to Inter-laboratory Comparison of Fatty Acid Methyl Ester (FAME) Analysis: Focus on Methyl Undecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Internal Standards in FAME Analysis

Quantitative analysis of fatty acids by gas chromatography (GC) necessitates the conversion of fatty acids into their less polar and more volatile FAME derivatives. The accuracy and reliability of this analysis heavily depend on the use of an internal standard (IS). An IS is a compound of known concentration added to a sample, which helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a substance that is chemically similar to the analytes of interest but is not naturally present in the sample.

For FAME analysis, odd-chain fatty acid methyl esters are commonly employed as internal standards. Methyl undecanoate (C11:0), a saturated fatty acid methyl ester with an eleven-carbon chain, is a suitable choice for many applications.

Comparison of this compound with Other Common Internal Standards

The selection of an internal standard is a critical step in method development for FAME analysis. The choice depends on the sample matrix and the fatty acid profile being investigated. Below is a comparison of this compound with other frequently used internal standards.

Internal StandardChemical FormulaMolar Mass ( g/mol )Common ApplicationsKey Considerations
This compound (C11:0) C12H24O2200.32General FAME analysis, particularly when shorter-chain fatty acids are not of primary interest.[1]Good separation from most common fatty acids. May not be suitable for analyses focusing on very short-chain fatty acids due to potential for co-elution.
Methyl Laurate (C12:0) C13H26O2214.35Used in various FAME analyses.[2]Can be a natural component in some samples (e.g., coconut oil), which would preclude its use as an internal standard in those cases.
Methyl Tridecanoate (C13:0) C14H28O2228.37Recommended in some official methods for dairy and ruminant fats.[3]Generally absent in most biological samples, making it a robust choice.
Methyl Nonadecanoate (C19:0) C20H40O2312.54A common internal standard for a broad range of FAME analyses.Its longer chain length provides good separation from the majority of common fatty acids.
Methyl Henicosanoate (C21:0) C22H44O2340.59Utilized in official methods for vegetable oils.[3]Well-separated from most fatty acids in typical food and biological samples.
Methyl Tricosanoate (C23:0) C24H48O2368.65Employed in official methods for marine oils and polyunsaturated fatty acids.[3]Its very long chain ensures it elutes after most other FAMEs, minimizing the risk of co-elution.

Performance Data in FAME Analysis

While specific inter-laboratory data for this compound is limited, the following table presents typical performance characteristics for FAME analysis by GC-FID, which can be expected with a properly validated method using a suitable internal standard.

Performance MetricTypical ValueReference
Repeatability (RSDr) < 2%[2][4]
Reproducibility (RSDR) < 5%[2]
Linearity (R²) > 0.99[4][5]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[1][5]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL[1][5]
Recovery 95% - 105%[2]

Experimental Protocols

A detailed and consistent experimental protocol is paramount for achieving accurate and reproducible results in FAME analysis. Below is a generalized protocol that can be adapted for use with this compound as an internal standard.

I. Reagents and Materials
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane or another suitable solvent at a concentration of 1 mg/mL.

  • Derivatization Reagent: A common and effective reagent is 2% (v/v) sulfuric acid in methanol. Boron trifluoride in methanol (BF3-methanol) is another option, though it is more hazardous.[2]

  • Solvents: Hexane (GC grade), Methanol (anhydrous), Toluene.

  • Sodium Chloride Solution: Saturated aqueous solution.

  • Sodium Sulfate (anhydrous)

  • FAME Standard Mix: A certified reference material containing a mixture of known FAMEs for calibration and identification.

II. Sample Preparation and Derivatization (Transesterification)
  • Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap glass tube.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a peak area that is within the range of the peak areas of the FAMEs of interest.

  • Transesterification: Add 2 mL of 2% sulfuric acid in methanol to the tube.

  • Heating: Securely cap the tube and heat in a water bath or heating block at 80-90°C for 1-2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the tube to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer: Transfer the dried hexane extract to an autosampler vial for GC analysis.

III. Gas Chromatography (GC) Conditions

The following are typical GC-FID conditions for FAME analysis. These may need to be optimized for specific instruments and applications.

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)[1]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 100°C (hold for 4 min), Ramp: 3°C/min to 240°C, Hold: 15 min
Detector Temperature 260 °C
IV. Quantification

The concentration of each fatty acid is calculated using the following formula:

Concentration of FAx = (Area of FAx / Area of IS) * (Concentration of IS / Response Factor of FAx)

The response factor for each FAME should be determined by analyzing a standard mixture with a known concentration of each FAME and the internal standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for consistent execution. The following diagram, generated using Graphviz, illustrates the key steps in an inter-laboratory comparison of FAME analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing cluster_comparison Inter-laboratory Comparison start Start: Receive Laboratory Samples weigh Weigh Samples start->weigh add_is Add this compound (IS) weigh->add_is add_reagent Add Derivatization Reagent (e.g., H2SO4/MeOH) add_is->add_reagent heat Heat for Transesterification add_reagent->heat extract Extract FAMEs with Hexane heat->extract dry Dry Hexane Extract extract->dry gc_analysis GC-FID Analysis dry->gc_analysis integrate Peak Integration gc_analysis->integrate quantify Quantification using IS integrate->quantify report Generate Report quantify->report collect_data Collect Data from Participating Labs report->collect_data stat_analysis Statistical Analysis (Repeatability, Reproducibility) collect_data->stat_analysis final_report Publish Comparison Guide stat_analysis->final_report

Inter-laboratory FAME analysis workflow.

Conclusion

The selection of an appropriate internal standard is a cornerstone of accurate and reliable FAME analysis. This compound presents a viable option for many applications, offering good chromatographic separation from commonly analyzed fatty acids. While comprehensive, publicly available inter-laboratory comparison data specifically for this compound is scarce, laboratories can achieve high-quality results by adhering to well-documented and validated experimental protocols, such as those outlined in this guide. Participation in proficiency testing programs, like those offered by the American Oil Chemists' Society (AOCS), is highly recommended to ensure the ongoing accuracy and comparability of laboratory results.

References

A Comparative Guide to the Gas Chromatographic Performance of Methyl Undecanoate on Columns of Varying Polarities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatographic (GC) performance of methyl undecanoate on a range of GC columns with differing polarities. The selection of an appropriate GC column is critical for achieving optimal separation and accurate quantification. This document summarizes experimental data to aid in column selection and method development for analyses involving this non-polar fatty acid methyl ester (FAME).

Introduction to this compound and GC Column Polarity

This compound (CH₃(CH₂)₉COOCH₃) is the methyl ester of undecanoic acid, a saturated fatty acid. With its long hydrocarbon chain, it is a non-polar compound, a characteristic that dictates its behavior during chromatographic separation.[1] In gas chromatography, the separation of analytes is governed by their partitioning between the mobile phase (an inert carrier gas) and the stationary phase coated on the inside of the column. The polarity of the stationary phase is a key factor in determining the retention and elution order of compounds.

  • Non-polar columns primarily separate compounds based on their boiling points. Non-polar analytes, like this compound, will have a strong affinity for these columns, leading to longer retention times compared to polar compounds of similar volatility.

  • Polar columns separate compounds based on dipole-dipole interactions and hydrogen bonding. Non-polar analytes will have weaker interactions with these stationary phases, resulting in shorter retention times.

Comparative Performance Data

The retention behavior of this compound on various GC columns is most effectively compared using Kovats Retention Indices (RI). The retention index relates the retention time of an analyte to the retention times of n-alkane standards. A higher retention index indicates a longer retention time on the column.

Column TypeStationary PhasePolarityKovats Retention Index (RI)Expected Performance for this compound
DB-1, HP-1, OV-101100% DimethylpolysiloxaneNon-Polar~1405 - 1420Strong retention, good peak shape. Elution is primarily based on boiling point.
DB-5, HP-5MS, SPB-55% Phenyl / 95% DimethylpolysiloxaneNon-Polar (with slight increase in polarity)~1425 - 1427Similar to 100% dimethylpolysiloxane columns, with slightly altered selectivity due to the phenyl groups.
DB-WAX, HP-INNOWAXPolyethylene Glycol (PEG)Polar~1694 - 1732Weaker retention compared to non-polar columns, resulting in shorter analysis times. Potential for peak tailing if the column is not properly deactivated.
CP-Sil 88, SP-2380CyanopropylphenylsiloxaneHighly PolarNot explicitly found for this compound, but expected to be higher than on WAX columns due to increased polarity.Primarily used for complex FAME mixtures, especially for separating cis/trans isomers. This compound would elute relatively quickly.

Note: The Kovats Retention Indices are compiled from multiple sources and can vary slightly depending on the specific experimental conditions.[2][3]

Experimental Protocols

The following are representative experimental conditions for the analysis of fatty acid methyl esters, including this compound, on GC systems.

1. Analysis on a Non-Polar Column (e.g., DB-5 type)

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: DB-5 (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

2. Analysis on a Polar Column (e.g., DB-WAX type)

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 240 °C at 5 °C/min.

    • Hold at 240 °C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 260 °C.

Logical Relationship of Polarity and Retention

The following diagram illustrates the fundamental principle of "like dissolves like" in the context of GC, explaining the interaction between the non-polar this compound and stationary phases of different polarities.

Caption: Logical workflow of this compound's interaction with different polarity GC columns.

Conclusion

The choice of GC column polarity has a significant impact on the chromatographic behavior of this compound.

  • For general analysis and separation from other non-polar compounds based on boiling point, a non-polar column (e.g., DB-1 or DB-5) is the most suitable choice. These columns provide strong retention and good peak shapes for this compound.

  • When analyzing complex mixtures containing both polar and non-polar compounds, or when faster analysis times are required for non-polar analytes, a polar column (e.g., DB-WAX) can be advantageous. This compound will elute more quickly on these columns due to its limited interaction with the polar stationary phase.

For comprehensive FAME analysis, especially when resolving isomers, highly polar cyanopropyl-based columns are the industry standard. In such analyses, this compound, being a saturated FAME, will typically elute earlier than unsaturated FAMEs of the same carbon number. The data and protocols presented in this guide provide a foundation for selecting the appropriate GC column and developing robust analytical methods for this compound and related compounds.

References

A Comparative Guide to the Quantitative Analysis of Methyl Undecanoate: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of methyl undecanoate, a key fatty acid methyl ester (FAME), selecting the optimal analytical methodology is paramount. This guide provides a comprehensive comparison of two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is supported by established analytical validation parameters to aid in making an informed decision for your specific research needs.

Performance Comparison

The selection of an analytical technique hinges on its performance characteristics. Below is a summary of typical validation parameters for the quantification of this compound using GC-MS and HPLC-UV. These values are representative of what can be achieved with well-developed and validated methods for FAME analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.998[1]> 0.99[2][3]
Linear Range 0.10 – 10.00 µg/mL[1]1 – 2 mg/mL (for short-chain fatty acids)[4]
Limit of Detection (LOD) ~0.05 µg/mL (estimated for FAMEs)~0.14 mg/mL (for short-chain fatty acids)[4]
Limit of Quantification (LOQ) ~0.15 µg/mL (estimated for FAMEs)~0.44 mg/mL (for short-chain fatty acids)[4]
Accuracy (% Recovery) 80.23 – 115.41 %[1]76.05 - 95.60 % (for short-chain fatty acids)[4]
Precision (%RSD) ≤ 12.03 % (Intra-day)[1]< 3%[2][3]

Key Considerations

  • Sensitivity: GC-MS generally offers superior sensitivity, with lower limits of detection and quantification, making it ideal for trace-level analysis of this compound.

  • Specificity: The mass spectrometric detection in GC-MS provides high specificity, allowing for confident identification and quantification of the target analyte, even in complex matrices.

  • Sample Volatility: GC-MS requires the analyte to be volatile and thermally stable. For FAMEs like this compound, this is not an issue.

  • Chromatographic Separation: HPLC can be advantageous in separating complex mixtures of FAMEs, particularly cis/trans isomers, which can sometimes be challenging with standard GC columns[2].

  • Derivatization: GC analysis of fatty acids typically requires a derivatization step to convert them into their more volatile methyl esters. HPLC can sometimes analyze underivatized fatty acids, though analysis of FAMEs by HPLC is also common.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below. These protocols are based on established methods for FAME analysis.

GC-MS Method for this compound

1. Sample Preparation (Derivatization):

  • Accurately weigh the sample containing undecanoic acid into a reaction vial.

  • Add a known amount of an internal standard (e.g., methyl dodecanoate) if not already present.

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Seal the vial and heat at 60°C for 2 hours to facilitate the esterification of undecanoic acid to this compound.

  • After cooling, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the this compound to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent triple quadrupole mass spectrometer[1].

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1].

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 74, 87, 200).

HPLC-UV Method for this compound

1. Sample Preparation:

  • If starting from undecanoic acid, perform the same derivatization procedure as described for the GC-MS method to obtain this compound.

  • Dissolve the final hexane extract (or a standard of this compound) in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system with a UV detector, such as a Shimadzu Prominence HPLC system with a PDA detector or equivalent[5].

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set to 205 nm, as FAMEs exhibit absorbance in the low UV region[2].

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample with Undecanoic Acid Derivatization Esterification to this compound Sample->Derivatization H₂SO₄/Methanol Extraction Hexane Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation HP-5MS Column Detection Mass Spectrometric Detection Separation->Detection EI, SIM/MRM Data Data Analysis Detection->Data

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample with this compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation C18 Column Detection UV Detection (205 nm) Separation->Detection Data Data Analysis Detection->Data

HPLC-UV Experimental Workflow

Logical_Comparison cluster_gcms GC-MS Attributes cluster_hplc HPLC-UV Attributes Analyte This compound Quantification GCMS GC-MS Method Analyte->GCMS HPLC HPLC-UV Method Analyte->HPLC GCMS_Sens High Sensitivity (LOD ~0.05 µg/mL) GCMS->GCMS_Sens GCMS_Spec High Specificity (Mass Detection) GCMS->GCMS_Spec GCMS_Req Requires Volatility & Derivatization GCMS->GCMS_Req HPLC_Sens Lower Sensitivity (LOD ~0.14 mg/mL) HPLC->HPLC_Sens HPLC_Spec Good Specificity (UV Detection) HPLC->HPLC_Spec HPLC_Flex Handles Less Volatile Analytes HPLC->HPLC_Flex

Method Comparison Logic

References

A Comparative Guide to the Derivatization of Undecanoic Acid to Methyl Undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield conversion of undecanoic acid to its methyl ester, methyl undecanoate, is a critical step in various synthetic and analytical protocols. This guide provides an objective comparison of the most common derivatization methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.

Comparison of Performance

The selection of a derivatization method is often a trade-off between reaction speed, yield, safety, and the scale of the reaction. The following table summarizes the key quantitative parameters for the primary methods of converting undecanoic acid to this compound.

Derivatization MethodCatalyst/ReagentTypical Reaction TimeTypical Reaction TemperatureReported YieldKey AdvantagesKey Disadvantages
Fischer Esterification Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), or other acid catalysts1 - 10 hours60 - 110 °C (Reflux)Up to 97%Low-cost reagents, scalable.[1][2]Equilibrium reaction requires excess alcohol or water removal, relatively long reaction times.[2]
Diazomethane Methylation Diazomethane (CH₂N₂)Minutes to a few hoursRoom Temperature~90-100%Very fast, high yield, minimal byproducts.[3]Highly toxic and explosive reagent, requires special handling.[4][5]
TMS-Diazomethane Trimethylsilyldiazomethane2 - 5 hours0 °C to Room TemperatureHigh (often quantitative)[3][4]Safer alternative to diazomethane, high yield.[3][4]Reagent is more expensive than those for Fischer esterification.
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) in Methanol20 minutes - 1 hour50 - 65 °C>90%Very rapid reaction under mild conditions.Sensitive to free fatty acids and water, which can lead to soap formation.[5]
Acid-Catalyzed Transesterification Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in Methanol6 - 24 hours50 - 60 °C>90%Tolerant of free fatty acids and water.Much slower than base-catalyzed transesterification.[6]

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below.

Fischer Esterification

This classic acid-catalyzed esterification is a widely used method for producing methyl esters from carboxylic acids.

Protocol:

  • To a round-bottom flask, add undecanoic acid.

  • Add a large excess of anhydrous methanol (e.g., 10-fold molar excess), which also acts as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C).

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 1-10 hours), cool the reaction mixture to room temperature.[2]

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the this compound with an organic solvent such as diethyl ether or hexane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation if necessary.

Diazomethane Methylation

This method is known for its high efficiency and speed but requires stringent safety precautions due to the hazardous nature of diazomethane.

Protocol:

Warning: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

  • Dissolve undecanoic acid in a suitable solvent, such as diethyl ether or a mixture of diethyl ether and methanol, in a flask with a vent.

  • Generate diazomethane in situ or use a prepared ethereal solution of diazomethane.

  • Slowly add the diazomethane solution to the carboxylic acid solution at room temperature with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will evolve during the addition.

  • Allow the reaction to proceed for a few minutes after the addition is complete.

  • Quench the excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.

  • The solvent can be carefully removed under a gentle stream of nitrogen or by rotary evaporation at low temperature to yield the this compound. The product is often of high purity and may not require further purification.[7]

Base-Catalyzed Transesterification

This is a rapid method, often employed in the production of biodiesel, that is effective for the conversion of triglycerides but can also be adapted for free fatty acids if they are first converted to a neutral ester or if the reaction conditions are carefully controlled.

Protocol:

  • In a reaction vessel, prepare a solution of potassium hydroxide (e.g., 1% w/w of the undecanoic acid) in anhydrous methanol. This forms potassium methoxide, the active catalyst.

  • Add the undecanoic acid to the methanolic KOH solution.

  • Heat the mixture to around 50-60 °C with stirring.

  • The reaction is typically complete within 20-60 minutes.

  • After cooling, neutralize the catalyst with an acid, such as hydrochloric or sulfuric acid.

  • The product, this compound, can be isolated by extraction with a nonpolar solvent and subsequent washing with water to remove any salts and glycerol (if starting from triglycerides).

  • Dry the organic phase and evaporate the solvent to obtain the final product.

Visualizing the Reaction Pathways and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams have been generated.

G General Derivatization of Undecanoic Acid Undecanoic_Acid Undecanoic Acid (C11H22O2) Methyl_Undecanoate This compound (C12H24O2) Undecanoic_Acid->Methyl_Undecanoate Methylation

Caption: General chemical transformation.

G Fischer Esterification Workflow cluster_reactants Reactants Undecanoic_Acid Undecanoic Acid Reflux Reflux (1-10h, 60-110°C) Undecanoic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product G Diazomethane Methylation Workflow cluster_reactants Reactants Undecanoic_Acid Undecanoic Acid in Ether Reaction Reaction (Room Temp, <1h) Undecanoic_Acid->Reaction Diazomethane Diazomethane Solution Diazomethane->Reaction Quench Quench (Acetic Acid) Reaction->Quench Isolation Solvent Evaporation Quench->Isolation Product This compound Isolation->Product G Base-Catalyzed Transesterification Workflow cluster_reactants Reactants Undecanoic_Acid Undecanoic Acid Reaction Reaction (20-60 min, 50-60°C) Undecanoic_Acid->Reaction Methanolic_KOH Methanolic KOH Methanolic_KOH->Reaction Workup Neutralization & Extraction Reaction->Workup Isolation Solvent Evaporation Workup->Isolation Product This compound Isolation->Product

References

A Comparative Guide to the Quantitative Analysis of Methyl Undecanoate: Linearity and Range of Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of methyl undecanoate. It includes supporting experimental data for fatty acid methyl esters (FAMEs), which are chemically similar to this compound, and explores alternative analytical methodologies. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to this compound Analysis

This compound, the methyl ester of undecanoic acid, is an odd-chain fatty acid methyl ester. Its quantification is crucial in various research areas, including its use as an internal standard in the analysis of FAMEs from biological and industrial samples. Accurate and precise measurement of this compound requires well-validated analytical methods with established linearity and detection limits. GC-FID is a widely used technique for this purpose due to its robustness and sensitivity for volatile organic compounds.

Performance of GC-FID for Fatty Acid Methyl Ester Analysis

While specific validation data for this compound is not extensively available in the public domain, the performance of GC-FID for the analysis of a broad range of FAMEs is well-documented. The data presented below is representative of the expected performance for this compound under similar analytical conditions.

Linearity and Range of Detection

Excellent linearity is a key characteristic of GC-FID for the quantification of FAMEs.[1] The response of the detector is directly proportional to the mass of the analyte over a wide concentration range.

Table 1: Typical Linearity and Detection Limits for Fatty Acid Methyl Esters using GC-FID

ParameterTypical ValueReference
Linearity (Correlation Coefficient, r²) > 0.99[1][2][3]
Linear Range 0.2 µg/mL to 50 µg/mL[1]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mL[1]

Note: The values presented are a summary from multiple studies on various FAMEs and serve as a general guideline. Specific performance for this compound may vary depending on the experimental conditions.

Experimental Protocol for GC-FID Analysis

A detailed experimental protocol is essential for achieving reliable and reproducible results. The following is a typical protocol for the analysis of FAMEs, including this compound, by GC-FID.

Sample Preparation: Transesterification

Prior to GC analysis, fatty acids are typically converted to their corresponding methyl esters (FAMEs) to increase their volatility. A common method is transesterification using a reagent like boron trifluoride in methanol.

  • Sample Derivatization: Mix the sample containing undecanoic acid with a solution of 14% boron trifluoride in methanol.

  • Heating: Heat the mixture at 60-100°C for a specified time (e.g., 5-10 minutes) to ensure complete conversion to this compound.

  • Extraction: After cooling, add hexane and water to the mixture. The FAMEs, including this compound, will partition into the upper hexane layer.

  • Collection: Carefully collect the hexane layer for injection into the GC-FID system.

GC-FID Operating Conditions

The following table outlines typical instrumental parameters for the GC-FID analysis of FAMEs.

Table 2: Typical GC-FID Instrumental Parameters for FAME Analysis

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Temperature Program Initial 100°C, ramp to 240°C at 4°C/min, hold for 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Hydrogen Flow Rate 40 mL/min
Air Flow Rate 450 mL/min
Makeup Gas (Nitrogen) Flow Rate 25 mL/min

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-FID analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Containing Undecanoic Acid Derivatization Transesterification (BF3/Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction FAME_Sample This compound in Hexane Extraction->FAME_Sample Injection Injection into GC FAME_Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for the quantitative analysis of this compound using GC-FID.

Alternative Analytical Methods

While GC-FID is a robust and widely used method, other techniques can also be employed for the quantification of this compound and other FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a higher degree of selectivity and sensitivity compared to GC-FID. It provides mass spectral data that can definitively identify analytes, which is particularly useful for complex matrices. However, GC-MS instruments are generally more expensive and require more specialized expertise to operate and maintain.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of FAMEs, particularly for non-volatile or thermally labile compounds. Different detectors can be coupled with HPLC for this purpose:

  • UV Detector: This detector is suitable for FAMEs that contain chromophores (e.g., conjugated double bonds). The sensitivity is dependent on the specific compound's ability to absorb UV light.

  • Charged Aerosol Detector (CAD): CAD is a mass-based detector that can provide a more uniform response for different FAMEs compared to UV detection. It offers good sensitivity for non-volatile compounds. However, FAMEs, being relatively volatile, may not be detected efficiently by CAD as they can evaporate before forming aerosol particles.[4]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a mass-based detector. Its response is dependent on the particle size of the analyte after nebulization and solvent evaporation.

Table 3: Comparison of Analytical Methods for this compound Quantification

FeatureGC-FIDGC-MSHPLC-UVHPLC-CAD/ELSD
Principle Flame ionizationMass-to-charge ratioUV absorbanceLight scattering/Charge detection
Selectivity ModerateHighModerate to HighLow
Sensitivity Good (ng level)Very Good (pg level)VariableGood (ng level)
Linearity ExcellentGoodGoodNon-linear
Sample Volatility RequiredRequiredNot requiredNot required
Cost LowHighModerateModerate
Expertise BasicAdvancedIntermediateIntermediate

Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl Undecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. Methyl undecanoate, a combustible liquid classified as causing serious eye damage, requires specific procedures for its proper disposal. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, and eyewash stations should be readily accessible.[2][3]

In the event of accidental contact, especially with the eyes, rinse cautiously with water for several minutes. If contact lenses are present, they should be removed if it is safe to do so. Continue rinsing and seek immediate medical attention.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound, whether as a pure substance or in a solution, must be managed as hazardous waste. Under no circumstances should it be emptied into drains or released into the environment.[3][4]

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be suitable for holding combustible organic waste.

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[2] It is good practice to categorize it with other non-halogenated organic waste.

  • Spill Management: In case of a spill, absorb the liquid with an inert material such as sand, earth, or a universal binder.[3][4] The collected absorbent material is now considered contaminated and must be disposed of in the same manner as the original chemical. Place the contaminated material into a suitable, closed container for disposal.[2][3][4]

  • Container Disposal: Empty containers that previously held this compound should be treated as hazardous waste and disposed of in the same way as the substance itself.[3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company. Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate spill Accidental Spill Occurs segregate->spill store Store Securely for Pickup segregate->store absorb Absorb with Inert Material spill->absorb Contain Spill collect_spill Collect Contaminated Material in a Sealed Container absorb->collect_spill collect_spill->store Treat as Hazardous Waste dispose Dispose via Approved Hazardous Waste Contractor store->dispose end End: Proper Disposal Completed dispose->end

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl undecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl undecanoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause serious eye damage and skin irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPEJustification
Eye/Face Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[4][5][6]To prevent contact with the eyes, which can cause serious, irreversible damage.[1][2][7]
Hand Chemical-resistant gloves (e.g., nitrile or PVC).[6]To protect the skin from irritation and potential allergic reactions.[2][3]
Body Laboratory coat or chemical-resistant apron.To prevent contamination of personal clothing.
Respiratory Not generally required with adequate ventilation. Use a NIOSH/MSHA-approved respirator if ventilation is poor or if aerosols are generated.[1][8]To avoid inhalation of vapors or mists, which may cause respiratory irritation.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with fresh, clean water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If respiratory symptoms develop, seek medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1] Seek medical attention.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

Operational Workflow: Handling this compound prep Preparation - Review SDS - Don appropriate PPE - Ensure proper ventilation handling Handling & Use - Work in a well-ventilated area - Avoid direct contact and inhalation - Use smallest quantity necessary prep->handling storage Storage - Store in a tightly closed container - Keep in a cool, dry, well-ventilated area - Away from incompatible materials handling->storage spill Spill & Emergency - Evacuate non-essential personnel - Contain spill with inert absorbent material - Follow emergency procedures handling->spill disposal Waste Disposal - Collect in a designated, labeled container - Dispose of according to regulations handling->disposal storage->handling spill->disposal Disposal Decision Workflow start End of Experiment waste_gen Waste Generated (this compound & contaminated items) start->waste_gen is_empty Container Empty? waste_gen->is_empty recycle Recycle Container is_empty->recycle Yes collect_waste Collect in Designated Hazardous Waste Container is_empty->collect_waste No label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Approved Waste Management Service store_waste->dispose

References

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Methyl undecanoate
Reactant of Route 2
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Methyl undecanoate

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